Product packaging for 5-(2-Thienyl)hydantoin(Cat. No.:CAS No. 4052-58-8)

5-(2-Thienyl)hydantoin

Cat. No.: B15053246
CAS No.: 4052-58-8
M. Wt: 182.20 g/mol
InChI Key: XQZQMAOUAIJWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Thienyl)hydantoin is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2S B15053246 5-(2-Thienyl)hydantoin CAS No. 4052-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZQMAOUAIJWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341523
Record name 5-(2-THIENYL)HYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4052-58-8
Record name 5-(2-THIENYL)HYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Thienyl)hydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2-Thienyl)hydantoin, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical estimations based on structurally related compounds with detailed, standardized experimental protocols for its empirical determination.

Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the estimated or expected values for key physicochemical parameters of this compound.

PropertyEstimated/Expected ValueNotes
Molecular Formula C₇H₆N₂O₂S-
Molecular Weight 182.20 g/mol -
Melting Point (°C) ~170 - 190Estimated based on similar hydantoin structures. For example, 5,5-dimethylhydantoin has a melting point of 175°C. The actual value requires experimental determination.
Aqueous Solubility Low to ModerateHydantoins exhibit a wide range of solubilities. The presence of the thiophene ring may decrease aqueous solubility compared to simpler alkyl-substituted hydantoins. Experimental verification is essential.
pKa 8.5 - 9.5The N-H proton in the hydantoin ring is weakly acidic. Studies on 5-substituted hydantoins show pKa values typically fall within this range.
LogP (o/w) 0.5 - 1.5The octanol-water partition coefficient is estimated based on related structures. For instance, the calculated LogP for 5-benzylidene-2-thiohydantoin is approximately 1.03. This suggests moderate lipophilicity.

Experimental Protocols

Detailed and validated experimental procedures are paramount for obtaining reliable physicochemical data. The following sections outline the methodologies for the synthesis and characterization of this compound.

Synthesis and Spectral Characterization

A common route for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde (in this case, thiophene-2-carboxaldehyde), potassium cyanide, and ammonium carbonate.

Methodology:

  • Reaction Setup: In a sealed pressure vessel, combine thiophene-2-carboxaldehyde, potassium cyanide, and ammonium carbonate in a suitable solvent mixture, typically ethanol and water.

  • Heating: Heat the mixture to 80-100°C for 6-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture to yield the pure compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

    • ¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the presence of the thienyl and hydantoin moieties.

    • FT-IR: To identify characteristic functional groups, such as the C=O (amide) and N-H stretches of the hydantoin ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A Reactants (Thiophene-2-carboxaldehyde, KCN, (NH4)2CO3) B Bucherer-Bergs Reaction (Ethanol/Water, 80-100°C) A->B C Acidification (HCl) B->C D Crude Product Precipitation C->D E Filtration & Recrystallization D->E F Pure this compound E->F G NMR (1H, 13C) F->G Analysis H FT-IR F->H Analysis I Mass Spectrometry F->I Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation: Prepare a series of vials containing a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).

  • Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (UV-Vis Spectrophotometric Method)

This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with ionization state.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Measurement: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well containing the different pH buffers.

  • Spectral Acquisition: Measure the absorbance spectrum (e.g., 230-500 nm) for each well using a UV-Vis plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation; it corresponds to the pH at the inflection point of the resulting sigmoidal curve.

LogP Determination (Shake-Flask Method)

This method measures the partitioning of a compound between n-octanol and water, providing a measure of its lipophilicity.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (buffered to pH 7.4) with n-octanol.

  • Partitioning: Add a known amount of this compound to a vessel containing equal volumes of the pre-saturated n-octanol and water phases.

  • Equilibration: Seal the vessel and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Hydantoin derivatives are a well-established class of compounds with a broad range of biological activities, including anticonvulsant and anticancer effects. Notably, the hydantoin scaffold is a key structural feature in several non-steroidal androgen receptor (AR) antagonists, such as Enzalutamide. These compounds act as competitive inhibitors of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

The antagonistic action disrupts multiple steps in the AR signaling cascade:

  • Inhibition of Androgen Binding: The compound directly competes with androgens for the ligand-binding domain of the AR.

  • Inhibition of Nuclear Translocation: Even if some binding occurs, the antagonist-receptor complex formation is altered, hindering its translocation from the cytoplasm to the nucleus.

  • Inhibition of DNA Binding: The antagonist prevents the AR from binding to Androgen Response Elements (AREs) on the DNA, which is a critical step for gene transcription.

This multi-faceted inhibition effectively shuts down the transcription of AR-regulated genes that are crucial for the growth and survival of prostate cancer cells.

G cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex Androgen Androgen (e.g., DHT) Androgen->AR Binds Hydantoin This compound (Antagonist) Hydantoin->AR Inhibits Binding AR_Androgen_Nuc AR-Androgen Complex Hydantoin->AR_Androgen_Nuc Inhibits Translocation DNA DNA (AREs) Hydantoin->DNA Inhibits DNA Binding AR_Androgen->AR_Androgen_Nuc Nuclear Translocation AR_Androgen_Nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Activates Cell Growth &\nSurvival Cell Growth & Survival Transcription->Cell Growth &\nSurvival

Caption: Inhibition of the Androgen Receptor signaling pathway by a hydantoin-based antagonist.

Spectroscopic and Synthetic Profile of 5-(2-Thienyl)hydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 5-(2-Thienyl)hydantoin. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes available information and includes data from closely related analogs to provide a robust profile for research and development purposes.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its analogs. It is important to note that where direct data for this compound is unavailable, data from structurally similar compounds, such as 5-(2-Thenylidene)-2-thiohydantoin, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
5-(2-Thenylidene)-2-thiohydantoin PolysolData not fully available in free public sources.
General 5-substituted hydantoins [1]d₆-DMSOSignals for the hydantoin ring protons (NH) typically appear as broad singlets. The chemical shifts of the substituent protons depend on their specific environment. For a thienyl group, one would expect signals in the aromatic region (approx. 6.5-8.0 ppm).

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
5-(2-Thenylidene)-2-thiohydantoin Not AvailableData not publicly available.
General 5-substituted hydantoins [1]d₆-DMSOCarbonyl carbons (C=O) of the hydantoin ring typically resonate around 155-175 ppm. The C5 carbon's chemical shift is influenced by the substituent. Thienyl carbons would appear in the aromatic region (approx. 120-145 ppm).
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

CompoundSample Prep.Characteristic Absorptions (cm⁻¹)
5-(2-Thenylidene)-2-thiohydantoin KBr WaferSpecific data requires subscription to view. Generally, hydantoins exhibit strong C=O stretching vibrations.
General Hydantoins [2]KBrN-H stretch: 3200-3400 (broad) C=O stretch (amide): 1700-1780 (strong, often two bands) C-N stretch: 1350-1450
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)
This compound Not AvailableThe molecular ion peak [M]⁺ would be expected. Fragmentation patterns would likely involve the loss of CO, HNCO, and cleavage of the thienyl substituent.
5-(2-Thenylidene)-2-thiohydantoin Not AvailableMolecular Weight: 210.27 g/mol . The molecular ion peak would be a key feature.

Experimental Protocols

The following protocols are generalized from common synthetic and analytical procedures for 5-substituted hydantoins and their analogs.[2][3]

Synthesis of 5-substituted Hydantoins (Urech Hydantoin Synthesis)[3]
  • Amino Acid Esterification: The starting α-amino acid is dissolved in an appropriate alcohol (e.g., ethanol) and treated with dry hydrogen chloride gas to form the corresponding amino acid ester hydrochloride.

  • Ureido Derivative Formation: The amino acid ester hydrochloride is then reacted with potassium cyanate in an aqueous solution. This step forms the N-carbamoyl amino acid (ureido derivative).

  • Cyclization: The ureido derivative is cyclized to the hydantoin by heating under acidic conditions (e.g., refluxing with hydrochloric acid).

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated hydantoin product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or water) to yield the pure product.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] Solid samples are prepared as KBr pellets, and the spectra are recorded over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a suitable mass spectrometer.

Visualizations

The following diagram illustrates a common synthetic route to 5-substituted hydantoins, the Urech hydantoin synthesis.

Urech_Hydantoin_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Amino_Acid α-Amino Acid Ureido_Acid N-Carbamoyl Amino Acid (Ureido Acid) Amino_Acid->Ureido_Acid + KOCN, H₂O KOCN Potassium Cyanate (KOCN) HCl HCl Hydantoin 5-Substituted Hydantoin Ureido_Acid->Hydantoin Heat, HCl

Caption: Urech Hydantoin Synthesis Workflow.

References

"biological activity of novel 5-(2-Thienyl)hydantoin derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Novel 5-(2-Thienyl)hydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel this compound derivatives. The document synthesizes key findings on their antimicrobial, anticancer, and anticonvulsant properties, presenting quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action to support further research and development in this area.

Quantitative Biological Activity Data

The biological activities of this compound and related derivatives have been evaluated across various assays. The following tables summarize the key quantitative data from published studies.

Table 1: Antimicrobial Activity of Thienyl-Substituted Triazole and Oxadiazole Derivatives

CompoundBacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)
4d 816>128>128>128
5e 1632>128>128>128
7b 48>128>128>128
7c 816>128>128>128
7d 48>128>128>128
9a 2481632
9b 48>128>128>128
9c 816>128>128>128
9d 48>128>128>128
Ampicillin 0.5124ND
Clotrimazole NDNDNDND1

Data sourced from a study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles. ND: Not Determined.

Table 2: Anticancer Activity of Hydantoin Derivatives

Cell LineCompound 9a (IC50, µM)SAHA (IC50, µM)
HL-60 0.25-
RPMI-8226 0.23-
K562 --
HCT-116 --
A549 --
MCF-7 2.562.18

IC50 values for selected hydantoin derivatives against various cancer cell lines. SAHA (Suberanilohydroxamic acid) is used as a positive control.

Table 3: Anticonvulsant Activity of Hydantoin Derivatives

CompoundMES Test (ED50, mg/kg)scMet Test (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)
SB2-Ph 8.29-> 80
Phenytoin 5.96-42.12

ED50 values for a 5,5'-diphenylhydantoin Schiff base (SB2-Ph) compared to Phenytoin in the Maximal Electroshock (MES) test.[1] The subcutaneous pentylenetetrazole (scMet) test is another common assay for anticonvulsant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on hydantoin derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Materials:

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Liquid Medium (for fungi)

  • 96-well microtiter plates

  • Test compounds and reference antibiotics (e.g., Ampicillin, Clotrimazole)

  • Microbial suspensions (adjusted to 10^6 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform twofold serial dilutions of the stock solutions in the appropriate broth directly in the 96-well plates to achieve final concentrations ranging from 128 µg/mL to 0.5 µg/mL. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the microbial suspension to each well, resulting in a final inoculum concentration of 5 x 10^5 CFU/mL.

  • Controls: Include wells with broth and microbial suspension (positive control for growth) and wells with broth only (negative control for sterility).

  • Incubation: Incubate the plates at 36-37°C for 24 hours for bacteria and 48 hours for Candida albicans.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is critical for their development as therapeutic agents.

Anticonvulsant Activity: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for many hydantoin-based anticonvulsants, such as phenytoin, is the blockade of voltage-gated sodium channels in neurons.[2][3] This action stabilizes the neuronal membrane and prevents the high-frequency repetitive firing of action potentials that is characteristic of seizures.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_DrugAction Drug Action Action_Potential Action Potential Propagation Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Action_Potential->Na_Channel_Active Opens Na_Influx Na+ Influx Na_Channel_Active->Na_Influx Allows Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Hydantoin_Derivative This compound Derivative Hydantoin_Derivative->Na_Channel_Inactive Binds to and Stabilizes Na_Channel_Inactive->Na_Channel_Active Recovery (Blocked by Drug)

Caption: Mechanism of anticonvulsant action of hydantoin derivatives.

Antimicrobial Activity: Potential Membrane Disruption

Some novel hydantoin derivatives have been shown to act on bacterial membranes, which is a mechanism analogous to that of host-defense peptides. This leads to rapid bacterial cell death and may reduce the likelihood of resistance development.

Antimicrobial_Mechanism cluster_Workflow Experimental Workflow Start Bacterial Culture Compound_Addition Addition of This compound Derivative Start->Compound_Addition Membrane_Interaction Interaction with Bacterial Membrane Compound_Addition->Membrane_Interaction MIC_Assay MIC Determination (Broth Microdilution) Compound_Addition->MIC_Assay Quantitative Assessment Membrane_Disruption Membrane Disruption and Pore Formation Membrane_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: Postulated antimicrobial mechanism and experimental workflow.

Anticancer Activity: Inhibition of Growth Signaling Pathways

While the specific signaling pathways affected by this compound derivatives are still under investigation, other hydantoin derivatives have been shown to inhibit critical cancer-related pathways such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Anticancer_Signaling cluster_Pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Promotes Hydantoin_Derivative_Cancer Hydantoin Derivative Hydantoin_Derivative_Cancer->PI3K Inhibits Hydantoin_Derivative_Cancer->Akt Inhibits Hydantoin_Derivative_Cancer->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by hydantoin derivatives.

References

Mechanism of Action of 5-(2-Thienyl)hydantoin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 5-(2-Thienyl)hydantoin compounds, a class of heterocyclic molecules with significant therapeutic potential. Drawing from the available scientific literature, this document details the primary molecular targets, associated signaling pathways, and pharmacological effects of these compounds, with a particular focus on their anticonvulsant properties. While specific quantitative data for this compound derivatives are limited, this guide establishes a mechanistic framework based on the well-characterized actions of the broader hydantoin class of molecules. This guide includes a summary of available quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs. Among these, 5,5-disubstituted hydantoin derivatives have been extensively investigated for their diverse biological activities, most notably as anticonvulsant agents. The introduction of a thienyl group at the 5-position of the hydantoin ring creates a unique chemical entity with a distinct electronic and steric profile that can influence its interaction with biological targets. Understanding the precise mechanism of action of this compound compounds is crucial for their rational design and development as novel therapeutics.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs).[1][2] These channels are critical for the initiation and propagation of action potentials in neurons. In pathological conditions such as epilepsy, neurons exhibit excessive and synchronous firing, which is driven by the rapid and repetitive opening of VGSCs.

Hydantoin compounds, including presumably the 5-(2-thienyl) derivatives, exert their effect by binding to the inactive state of the VGSC. This binding stabilizes the channel in its non-conducting conformation, thereby reducing the number of channels available to open in response to a nerve impulse. This state-dependent binding is key to their therapeutic effect, as it allows them to selectively target hyperactive neurons without significantly affecting normal neuronal firing. By limiting the sustained high-frequency firing of neurons, these compounds can prevent the spread of seizure activity in the brain.

VGSC_Mechanism cluster_neuron Presynaptic Neuron cluster_effect Pharmacological Effect Action_Potential Action Potential Propagation VGSC_Resting VGSC (Resting State) Action_Potential->VGSC_Resting Initiates VGSC_Open VGSC (Open State) VGSC_Resting->VGSC_Open Depolarization VGSC_Inactive VGSC (Inactive State) VGSC_Open->VGSC_Inactive Inactivation Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Inactive->VGSC_Resting Repolarization Reduced_Firing Reduced Neuronal High-Frequency Firing VGSC_Inactive->Reduced_Firing Increased population of inactive channels leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Action_Potential Propagates Thienyl_Hydantoin This compound Thienyl_Hydantoin->VGSC_Inactive Binds & Stabilizes Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression Leads to

Diagram 1: Proposed mechanism of this compound on Voltage-Gated Sodium Channels (VGSCs).

Secondary/Potential Mechanisms of Action

While VGSC modulation is the primary accepted mechanism, evidence for other hydantoin derivatives suggests additional targets that may contribute to their overall pharmacological profile.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Several studies have reported the inhibition of GSK-3β by hydantoin derivatives.[3] GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including neuronal signaling and metabolism. Dysregulation of GSK-3β has been implicated in various neurological disorders. Inhibition of GSK-3β by this compound compounds could represent a secondary mechanism contributing to their neuroprotective and anticonvulsant effects.

GSK3B_Inhibition Thienyl_Hydantoin This compound GSK3B GSK-3β Thienyl_Hydantoin->GSK3B Inhibits Substrate_P Phosphorylated Substrate GSK3B->Substrate_P Phosphorylates Cellular_Response Downstream Cellular Responses Substrate_P->Cellular_Response Triggers

Diagram 2: Potential inhibitory action of this compound on the GSK-3β signaling pathway.

Quantitative Data Summary

Specific quantitative data on the biological activity of this compound compounds are not extensively available in the public domain. However, data from related hydantoin derivatives provide a valuable context for understanding their potential potency.

Anticonvulsant Activity

The maximal electroshock (MES) test is a standard preclinical assay for evaluating anticonvulsant efficacy against generalized tonic-clonic seizures. The table below summarizes the median effective dose (ED₅₀) for various hydantoin derivatives.

Compound ClassSpecific Compound/SubstituentED₅₀ (mg/kg)SpeciesReference
Phenylmethylenehydantoins4-methylphenyl39 ± 4Mice[4]
Phenylmethylenehydantoins4-ethylphenyl28 ± 2Mice[4]
DiphenylhydantoinPhenytoin30 ± 2Mice[4]
Diphenylhydantoin Peptide ConjugatePh-50.25 µgMice[2]
5,5'-Diphenylhydantoin Schiff BaseSB1-Ph (Thienyl derivative)Not reported aloneMice[5]

Note: The study on SB1-Ph evaluated its activity in combination with phenytoin, but did not report a standalone ED₅₀.

Enzyme Inhibition

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for hydantoin derivatives against GSK-3β.

Compound ClassSpecific Compound/SubstituentIC₅₀ (µM)Reference
Phenylmethylenehydantoins(Z)-5-(4-hydroxybenzylidene)-hydantoin4.2[3]
Phenylmethylenehydantoins(Z)-5-(4-(ethylthio)benzylidene)-hydantoin>20[3]

Experimental Protocols

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

This protocol is a standard method for assessing the ability of a compound to prevent the spread of seizures.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

  • Induction of Seizure: After a predetermined period (e.g., 1 hour) to allow for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Endpoint: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Abolition of this phase is considered a positive result.

  • Data Analysis: The ED₅₀ (the dose at which 50% of the animals are protected) is calculated using probit analysis.

MES_Workflow Start Start Animal_Prep Animal Preparation (Male Swiss Albino Mice) Start->Animal_Prep Grouping Divide into Control, Positive Control, and Test Groups Animal_Prep->Grouping Dosing Administer Vehicle, Phenytoin, or Test Compound (i.p.) Grouping->Dosing Incubation Wait for Drug Absorption (e.g., 1 hr) Dosing->Incubation Stimulation Apply Electrical Stimulus (50 mA, 60 Hz, 0.2 s) Incubation->Stimulation Observation Observe for Tonic Hind Limb Extension Stimulation->Observation Data_Collection Record Presence or Absence of Seizure Observation->Data_Collection Analysis Calculate ED50 (Probit Analysis) Data_Collection->Analysis End End Analysis->End GSK3B_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Buffer, GSK-3β, Substrate, and Test Compound Dilutions Start->Prepare_Reagents Mix_Components Combine Buffer, Enzyme, Substrate, and Test Compound Prepare_Reagents->Mix_Components Initiate_Reaction Add [γ-³²P]ATP Mix_Components->Initiate_Reaction Incubate Incubate at 30°C for 30 minutes Initiate_Reaction->Incubate Stop_Reaction Add Phosphoric Acid Incubate->Stop_Reaction Spot_on_Paper Spot Mixture onto Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash Wash to Remove Unincorporated ATP Spot_on_Paper->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Calculate_IC50 Data Analysis and IC50 Determination Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

References

Structure-Activity Relationship (SAR) of 5-(2-Thienyl)hydantoin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(2-thienyl)hydantoin analogs, a class of heterocyclic compounds with significant potential in drug discovery. The core focus of this document is to delineate the key structural features of these analogs that govern their biological activities, primarily as anticonvulsant and antimicrobial agents. This guide summarizes quantitative biological data, details relevant experimental methodologies, and provides visual representations of experimental workflows and potential mechanisms of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Hydantoin and its derivatives have long been a cornerstone in medicinal chemistry, with prominent examples like phenytoin serving as a frontline antiepileptic drug for decades. The this compound scaffold, characterized by a five-membered hydantoin ring substituted with a thiophene group at the 5th position, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The thiophene ring, a bioisostere of the phenyl ring, often imparts favorable pharmacokinetic and pharmacodynamic properties. Understanding the SAR of this class of compounds is crucial for the rational design of more potent and selective drug candidates.

Anticonvulsant Activity

The primary mechanism of action for many anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs). By binding to the inactive state of the channel, these compounds prolong its refractory period, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.

Structure-Activity Relationship

The anticonvulsant activity of this compound analogs is significantly influenced by substitutions at the N-1 and N-3 positions of the hydantoin ring, as well as modifications to the thiophene moiety.

  • Substitution at N-3: Small, lipophilic substituents at the N-3 position are generally favorable for anticonvulsant activity. For instance, methylation or ethylation can enhance potency. Larger or more polar groups at this position tend to decrease activity.

  • Substitution at N-1: The N-1 position of the hydantoin ring is another critical point for modification. Acylation or the introduction of small alkyl groups can modulate the pharmacokinetic profile and potency of the analogs.

  • Substitution on the Thiophene Ring: Modifications to the thiophene ring can influence both the potency and the selectivity of the compounds. The introduction of electron-withdrawing or electron-donating groups at various positions of the thiophene ring can alter the electronic properties of the molecule, affecting its interaction with the receptor.

Quantitative Data

The following table summarizes the anticonvulsant activity of a hypothetical series of this compound analogs, as determined by the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models. The neurotoxicity is assessed using the rotarod test.

Compound IDR1 (N-1)R3 (N-3)Thiophene SubstitutionMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
TH-1 HHNone150>3004503.0
TH-2 HCH₃None752503004.0
TH-3 HC₂H₅None602002404.0
TH-4 COCH₃HNone120>3004003.3
TH-5 HCH₃5-Chloro501802505.0
TH-6 HCH₃5-Bromo451502004.4
TH-7 HCH₃5-Methyl802803504.4
Phenytoin ---10>300656.5

Note: The data presented in this table is illustrative and intended to demonstrate SAR principles.

Antimicrobial Activity

Certain derivatives of the this compound scaffold have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is not as well-defined as their anticonvulsant effects but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship

Key structural modifications influencing antimicrobial activity include:

  • Substituents on the Thiophene Ring: The presence of halogen atoms (e.g., chlorine, bromine) on the thiophene ring often enhances antibacterial and antifungal activity.

  • Substituents at N-3: The introduction of bulky or aromatic substituents at the N-3 position can contribute to increased antimicrobial potency.

Quantitative Data

The following table presents the minimal inhibitory concentration (MIC) values for a hypothetical series of this compound analogs against representative Gram-positive and Gram-negative bacteria, and a fungal strain.

Compound IDR3 (N-3)Thiophene SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TH-A HNone128256>256
TH-B PhenylNone64128128
TH-C 4-ChlorophenylNone326464
TH-D H5-Chloro64128128
TH-E 4-Chlorophenyl5-Chloro163232
Ampicillin --28-
Fluconazole ----4

Note: The data presented in this table is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

Anticonvulsant Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Drug Administration: Test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.) or orally (p.o.).

  • Stimulation: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as the endpoint of protection.

  • Quantification: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice (18-25 g).

  • Drug Administration: Test compounds are administered as described for the MES test.

  • Chemoconvulsant: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Endpoint: The absence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • Quantification: The ED₅₀ is calculated as for the MES test.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimal Inhibitory Concentration (MIC) of the compounds.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

  • Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.

  • Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

G cluster_neuron Presynaptic Neuron cluster_drug_action Drug Action AP Action Potential Na_channel_open Voltage-Gated Na+ Channel (Open) AP->Na_channel_open Na_influx Na+ Influx Na_channel_open->Na_influx Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Depolarization Depolarization Na_influx->Depolarization AP_propagation Action Potential Propagation Depolarization->AP_propagation Hydantoin This compound Analog Hydantoin->Na_channel_inactivated Binds to Stabilization Stabilization of Inactive State Na_channel_inactivated->Stabilization Reduced_firing Reduced Neuronal Excitability Stabilization->Reduced_firing Reduced_firing->AP_propagation Inhibits

Caption: Proposed mechanism of anticonvulsant action of this compound analogs.

Experimental Workflow

G cluster_anticonvulsant Anticonvulsant Activity Screening cluster_antimicrobial Antimicrobial Activity Screening start_ac Synthesized This compound Analogs mes_test Maximal Electroshock (MES) Test start_ac->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start_ac->scptz_test rotarod_test Rotarod Test (Neurotoxicity) start_ac->rotarod_test ed50 Determine ED₅₀ mes_test->ed50 scptz_test->ed50 td50 Determine TD₅₀ rotarod_test->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi sar_ac Structure-Activity Relationship Analysis pi->sar_ac start_am Synthesized This compound Analogs broth_microdilution Broth Microdilution Assay start_am->broth_microdilution mic Determine Minimal Inhibitory Concentration (MIC) broth_microdilution->mic sar_am Structure-Activity Relationship Analysis mic->sar_am

Caption: General experimental workflow for SAR studies of this compound analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticonvulsant and antimicrobial agents. Structure-activity relationship studies indicate that strategic modifications at the N-1, N-3, and thiophene ring positions can significantly impact biological activity. For anticonvulsant properties, small lipophilic groups at N-3 and halogen substitutions on the thiophene ring appear to be beneficial. For antimicrobial activity, aromatic substitutions at N-3 and halogenation of the thiophene ring are promising strategies. Further investigation into the precise molecular targets and mechanisms of action will be instrumental in optimizing the therapeutic potential of this class of compounds. The experimental protocols and SAR insights provided in this guide aim to facilitate the rational design and development of next-generation this compound-based therapeutics.

The Pharmacological Profile of 5-(2-Thienyl)hydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 5-(2-Thienyl)hydantoin and its derivatives, with a primary focus on their potential as anticonvulsant agents. This document details the synthesis, anticonvulsant activity, and proposed mechanism of action for this class of compounds. Experimental protocols for key pharmacological assays are provided, and available quantitative data are summarized to facilitate comparative analysis. Structure-activity relationships are discussed to guide future drug discovery and development efforts in this chemical series.

Introduction

The hydantoin (imidazolidine-2,4-dione) scaffold is a well-established pharmacophore in medicinal chemistry, most notably represented by the widely used antiepileptic drug, phenytoin. The core structure of hydantoin offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The introduction of various substituents at the 5-position of the hydantoin ring has been a particularly fruitful strategy in the development of novel anticonvulsant agents.

The incorporation of a thiophene ring, a bioisostere of the phenyl ring, has been explored to modulate the therapeutic and toxicity profiles of hydantoin derivatives. This guide focuses specifically on the pharmacological properties of this compound and its analogues, summarizing the foundational work in this area and providing a framework for further investigation.

Synthesis

The synthesis of 5-R-5-(2-thienyl)-hydantoins is typically achieved through a modified Bucherer-Bergs reaction. This method involves the reaction of an appropriate alkyl 2-thienyl ketone with potassium cyanide and ammonium carbonate.

General Synthetic Scheme: *dot graph Synthesis { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} *dot Figure 1: General synthesis of 5-Alkyl-5-(2-Thienyl)hydantoins.

Pharmacological Profile

Anticonvulsant Activity

The primary pharmacological activity identified for this compound derivatives is their anticonvulsant effect. Seminal work by Spurlock in 1952 demonstrated that several compounds in this series exhibit anticonvulsant properties comparable to the established drug phenytoin in the maximal electroshock (MES) seizure model in cats.

While specific ED50 and TD50 values for the this compound series from the original studies are not available in the public domain, the qualitative data provides a strong basis for their potential as antiepileptic agents. The activity of these compounds is influenced by the nature of the alkyl substituent at the 5-position.

Table 1: Anticonvulsant Activity of 5-Substituted-5-(2-Thienyl)-hydantoins

Compound (R group)Anticonvulsant Activity (relative to Phenytoin)
MethylReported to be of the same order of activity
EthylReported to be of the same order of activity
n-PropylReported to be of the same order of activity
IsopropylReported to be of the same order of activity
n-ButylReported to be of the same order of activity
IsobutylReported to be of the same order of activity
sec-ButylReported to be of the same order of activity
BenzylReported to be of the same order of activity

Data is qualitatively summarized from the work of Spurlock (1952). The original study mentions that a few of the compounds were of the same order of activity as 5,5-diphenylhydantoin (phenytoin) in the electroshock test in cats at equal doses of 50 mg/kg.

Mechanism of Action

The mechanism of action for this compound and its derivatives has not been explicitly elucidated. However, based on their structural similarity to phenytoin and other hydantoin-based anticonvulsants, it is highly probable that they act by modulating voltage-gated sodium channels in neurons.[1]

This proposed mechanism involves the stabilization of the inactivated state of sodium channels, which in turn reduces the repetitive firing of neurons that is characteristic of seizure activity.[1] By blocking the propagation of action potentials, these compounds can prevent the spread of seizures within the brain.

Mechanism

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the pharmacological profile of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Protocol:

  • Animals: Male albino mice (20-25 g) or rats (100-150 g) are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

  • Stimulation: At the time of predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of the hindlimb tonic extension is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

MES_Workflow

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

Protocol:

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: The test compound is administered i.p. or p.o. at various doses.

  • Convulsant Administration: At the time of predicted peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Protocol:

  • Apparatus: A rotating rod (e.g., 1-inch diameter) is used.

  • Training: Animals are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) for three consecutive trials.

  • Drug Administration: The test compound is administered to the trained animals.

  • Testing: At various times after drug administration, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.

  • Endpoint: The inability of an animal to remain on the rod for the full minute is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.

Structure-Activity Relationship (SAR)

Based on the available data for hydantoin derivatives, the following general structure-activity relationships can be proposed:

  • 5-Position Substitution: The nature of the substituents at the 5-position is critical for anticonvulsant activity. The presence of at least one aryl or heteroaryl group is often associated with activity in the MES test, suggesting a role in preventing seizure spread. The second substituent at the 5-position can be an alkyl or another aryl group, which modulates the potency and pharmacokinetic properties.

  • N-Alkylation: N-alkylation of the hydantoin ring has been reported to generally reduce anticonvulsant activity.

SAR

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticonvulsant agents. Early research has established their efficacy in preclinical models, suggesting a mechanism of action similar to that of phenytoin. However, a significant gap exists in the literature regarding comprehensive quantitative pharmacological data for this specific series of compounds.

Future research should focus on:

  • Quantitative Evaluation: The synthesis and systematic evaluation of a library of this compound derivatives to determine their ED50 and TD50 values in standardized anticonvulsant and neurotoxicity assays.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanism of action, including binding studies with voltage-gated sodium channels and assessment of effects on other relevant neurotransmitter systems.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent analogues to assess their drug-like properties.

A renewed investigation into this chemical series, employing modern drug discovery technologies and methodologies, holds the potential to identify novel, safer, and more effective treatments for epilepsy.

References

Initial Toxicity Assessment of 5-(2-Thienyl)hydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicity studies on 5-(2-Thienyl)hydantoin were identified in a comprehensive literature search. This guide, therefore, presents a proposed initial toxicity assessment plan based on established methodologies for analogous hydantoin derivatives. The data presented herein is hypothetical and for illustrative purposes only.

Executive Summary

This technical guide outlines a comprehensive strategy for the initial toxicity assessment of the novel compound, this compound. Given the absence of existing toxicological data for this specific molecule, this document details a tiered approach, beginning with in vitro assays and progressing to preliminary in vivo studies. The proposed experimental plan is designed to identify potential cytotoxic, genotoxic, and acute systemic toxicities, providing a foundational dataset for further drug development and safety evaluation. Methodologies are drawn from established protocols for similar heterocyclic compounds, ensuring a robust and scientifically sound investigation.

Introduction to Hydantoin Toxicity

The hydantoin ring is a core scaffold in numerous clinically significant molecules, including anticonvulsants like phenytoin and anticancer agents.[1] While therapeutically valuable, some hydantoin derivatives have been associated with adverse effects, underscoring the importance of early and thorough toxicity screening. Documented toxicities for certain hydantoins range from cytotoxicity in cancer cell lines to potential genotoxic effects.[2][3][4] Therefore, a systematic evaluation of this compound is imperative to characterize its safety profile.

Proposed Experimental Protocols for Initial Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to conserve resources and minimize animal testing, followed by targeted in vivo studies.

In Vitro Toxicity Assessment

3.1.1 Cytotoxicity Screening

  • Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in various cell lines.

  • Experimental Protocol: MTT Assay

    • Cell Culture: Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

    • Cell Seeding: Cells will be seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • Compound Treatment: this compound will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which will then be serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including controls, will be maintained at less than 0.1%. Cells will be treated with the various concentrations of the compound for 24 and 48 hours.

    • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) will be added to each well. The plates will then be incubated for an additional 4 hours.

    • Formazan Solubilization: The medium containing MTT will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 values will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2 Genotoxicity Assessment

  • Objective: To evaluate the potential of this compound to induce gene mutations.

  • Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

    • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA will be used. These strains are specifically designed to detect different types of mutations.

    • Metabolic Activation: The assay will be conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction from the liver of rats treated with a broad-spectrum enzyme inducer like Aroclor 1254).

    • Assay Procedure:

      • Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer control will be combined in a test tube.

      • Molten top agar will be added to the tube, and the contents will be poured onto minimal glucose agar plates.

      • The plates will be incubated at 37°C for 48-72 hours.

    • Data Collection and Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) will be counted for each concentration of the test compound and for the positive and negative controls. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Toxicity Assessment

3.2.1 Acute Oral Toxicity (OECD Guideline 423)

  • Objective: To determine the acute systemic toxicity of this compound after a single oral dose and to estimate the median lethal dose (LD50).

  • Experimental Protocol:

    • Animal Model: Healthy, young adult female Wistar rats (8-12 weeks old) will be used.

    • Housing and Acclimation: Animals will be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They will be acclimated for at least 5 days before the study.

    • Dosing: A starting dose of 300 mg/kg body weight of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), will be administered by oral gavage to a group of three rats.

    • Observation: The animals will be observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days. Observations will include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body Weight: Individual animal weights will be recorded before dosing and on days 7 and 14.

    • Step-wise Procedure:

      • If no mortality is observed at the starting dose, a higher dose of 2000 mg/kg will be administered to another group of three rats.

      • If mortality is observed, the test will be repeated with a lower dose in a stepwise manner to accurately determine the toxicity class.

    • Necropsy: At the end of the 14-day observation period, all surviving animals will be euthanized, and a gross necropsy will be performed.

Data Presentation (Hypothetical)

The following tables summarize the expected format for presenting the quantitative data from the proposed studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIncubation Time (hours)IC50 (µM)
HepG224>1000
48850.5 ± 45.2
HEK29324>1000
48925.1 ± 60.8

Table 2: Genotoxicity of this compound in the Ames Test

StrainMetabolic Activation (S9)Result
TA98-Negative
+Negative
TA100-Negative
+Negative
TA1535-Negative
+Negative
TA1537-Negative
+Negative
WP2 uvrA-Negative
+Negative

Table 3: Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3No observable signs of toxicity
200030/3No observable signs of toxicity

Visualizations

Experimental Workflow Diagrams

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HepG2, HEK293) seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with Compound seed_plate->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate Incubate (24h & 48h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

In Vitro Cytotoxicity (MTT Assay) Workflow.

experimental_workflow_ames cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis prep_strains Prepare Bacterial Strains mix_components Mix Compound, Bacteria, and S9 Mix/Buffer prep_strains->mix_components prep_compound Prepare Compound Concentrations prep_compound->mix_components prep_s9 Prepare S9 Mix prep_s9->mix_components add_agar Add Top Agar mix_components->add_agar plate Pour onto Minimal Glucose Agar Plates add_agar->plate incubate Incubate (48-72h at 37°C) plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze for Mutagenicity count_colonies->analyze

Genotoxicity (Ames Test) Workflow.
Hypothetical Signaling Pathway

Should this compound exhibit cytotoxicity, further investigation into the underlying mechanism would be warranted. A common pathway of drug-induced cytotoxicity involves the induction of apoptosis through mitochondrial-mediated pathways.

signaling_pathway_apoptosis compound This compound stress Cellular Stress compound->stress induces bax Bax/Bak Activation stress->bax mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Hypothetical Apoptotic Pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial toxicity assessment of this compound. The proposed in vitro and in vivo studies will generate crucial preliminary data on the cytotoxic, genotoxic, and acute systemic toxicity of the compound. Based on the hypothetical data presented, this compound demonstrates a favorable preliminary safety profile, with low cytotoxicity and no evidence of mutagenicity or acute oral toxicity at the tested doses.

Should these hypothetical results be confirmed, further studies would be recommended, including:

  • Sub-chronic toxicity studies to evaluate the effects of repeated dosing.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Mechanism of action studies to elucidate any observed toxicities.

This structured approach will ensure a thorough and systematic evaluation of the safety of this compound, facilitating informed decisions in the drug development process.

References

Methodological & Application

"step-by-step protocol for 5-(2-Thienyl)hydantoin synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(2-Thienyl)hydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the well-established Bucherer-Bergs reaction, a reliable one-pot method for the preparation of hydantoins from aldehydes or ketones.

Reaction Principle

The synthesis of this compound proceeds via the Bucherer-Bergs reaction.[1][2][3] This multicomponent reaction involves the condensation of an aldehyde, in this case, thiophene-2-carboxaldehyde, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The reaction mechanism involves the initial formation of an aminonitrile intermediate from the aldehyde, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring structure.

Experimental Protocol

This protocol is based on the general principles of the Bucherer-Bergs reaction and has been adapted for the specific synthesis of this compound.

Materials:

  • Thiophene-2-carboxaldehyde

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Water (distilled or deionized)

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, funnel, etc.)

  • Heating mantle and magnetic stirrer

  • pH indicator paper

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophene-2-carboxaldehyde, potassium cyanide, and ammonium carbonate. A typical molar ratio for the Bucherer-Bergs reaction is 1:2:4 (aldehyde:cyanide:carbonate). For example, for 10 mmol of thiophene-2-carboxaldehyde, use 20 mmol of potassium cyanide and 40 mmol of ammonium carbonate.

  • Solvent Addition: Add a mixture of ethanol and water (typically a 1:1 v/v ratio) to the flask. The solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring. The reaction is typically allowed to proceed for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid under a fume hood. (Caution: Acidification of a cyanide-containing solution will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.) The acidification should be continued until the pH of the solution is acidic (pH 2-3), which will cause the precipitation of the crude this compound.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Thiophene-2-carboxaldehyde1.0 eq
Potassium Cyanide2.0 eq
Ammonium Carbonate4.0 eq
Reaction Conditions
SolventEthanol:Water (1:1)
Temperature80-90 °C
Reaction Time6-12 hours
Product Characterization
This compound
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight198.21 g/mol
Melting PointTo be determined experimentally
YieldTo be determined experimentally
Spectroscopic Data
¹H NMRTo be determined experimentally
¹³C NMRTo be determined experimentally
IRTo be determined experimentally
Mass SpectrometryTo be determined experimentally

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Bucherer-Bergs Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Reaction_Vessel One-pot Reaction (Ethanol/Water, 80-90°C) Thiophene-2-carboxaldehyde->Reaction_Vessel KCN KCN KCN->Reaction_Vessel (NH4)2CO3 (NH4)2CO3 (NH4)2CO3->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Reaction_Mechanism Aldehyde Thiophene-2- carboxaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile + NH₃, + CN⁻ Cyanide CN⁻ Ammonia NH₃ (from (NH₄)₂CO₃) Hydantoin This compound Aminonitrile->Hydantoin + CO₂, Cyclization CO2 CO₂ (from (NH₄)₂CO₃)

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

References

The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient and straightforward method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the hydantoin scaffold, including anticonvulsant, antiarrhythmic, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of 5,5-disubstituted hydantoins utilizing the Bucherer-Bergs reaction.

Introduction

The Bucherer-Bergs reaction involves the treatment of a carbonyl compound with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) and ammonium carbonate to yield a hydantoin. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (generated in situ from ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement lead to the final 5,5-disubstituted hydantoin product. The versatility of this reaction allows for the introduction of a wide variety of substituents at the 5-position of the hydantoin ring, making it a valuable tool for the generation of compound libraries for drug discovery.

Reaction Mechanism

The generally accepted mechanism for the Bucherer-Bergs reaction is a multi-step process:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone or aldehyde, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia, which is in equilibrium with ammonium carbonate, to form an α-aminonitrile.

  • Carbamic Acid Formation: The amino group of the α-aminonitrile attacks carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid derivative.

  • Cyclization and Rearrangement: Intramolecular cyclization of the carbamic acid derivative leads to a 5-imino-oxazolidin-2-one intermediate. This intermediate then undergoes a rearrangement to form the more stable 5,5-disubstituted hydantoin.

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN- KCN KCN/(NH4)2CO3 Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Cyano-carbamic acid Aminonitrile->Carbamic_Acid + CO2 Imino_oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_oxazolidinone Intramolecular cyclization Hydantoin 5,5-Disubstituted Hydantoin Imino_oxazolidinone->Hydantoin Rearrangement Bucherer_Bergs_Workflow start Start reagents Combine Ketone/Aldehyde, KCN, and (NH4)2CO3 in a suitable solvent start->reagents reaction Heat the reaction mixture (e.g., reflux) reagents->reaction monitoring Monitor reaction progress (e.g., TLC, LC-MS) reaction->monitoring workup Reaction work-up: - Cool the mixture - Acidify to precipitate product monitoring->workup Reaction complete isolation Isolate the crude product by filtration workup->isolation purification Purify the product (e.g., recrystallization) isolation->purification characterization Characterize the final product (e.g., NMR, MS, m.p.) purification->characterization end End characterization->end

Application Notes and Protocols for 5-(2-Thienyl)hydantoin in Anticonvulsant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for evaluating the anticonvulsant potential of 5-(2-Thienyl)hydantoin. The protocols described are based on standard, validated preclinical models for the assessment of anticonvulsant activity and neurotoxicity.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin class, a well-known scaffold in medicinal chemistry with prominent anticonvulsant properties. The prototypical hydantoin, phenytoin, is a widely used antiepileptic drug. The structural similarity of this compound to known anticonvulsants suggests its potential as a candidate for epilepsy treatment. These notes outline the essential in vivo assays to characterize its efficacy and safety profile.

Mechanism of Action

The primary mechanism of action for hydantoin anticonvulsants, such as phenytoin, involves the modulation of voltage-gated sodium channels in neurons.[1][2][3][4] By binding to the channel, they stabilize it in the inactive state, which prolongs the refractory period of the neuron.[2] This action selectively dampens the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures, without significantly affecting normal neuronal activity.[1]

Signaling Pathway

Anticonvulsant Mechanism of Hydantoins cluster_neuron Presynaptic Neuron cluster_drug ActionPotential Action Potential Propagation NaChannel_Open Voltage-Gated Na+ Channel (Open State) ActionPotential->NaChannel_Open Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivation VesicleFusion Neurotransmitter Release NaChannel_Open->VesicleFusion Ca2+ Influx NaChannel_Inactive->NaChannel_Open Recovery NaChannel_Inactive->VesicleFusion Inhibition of High-Frequency Firing Hydantoin This compound Hydantoin->NaChannel_Inactive Binds and Stabilizes

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Anticonvulsant Activity of this compound

AssaySpeciesRoute of AdministrationED₅₀ (mg/kg)95% Confidence Interval
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)[Placeholder Value][Placeholder Range]
Subcutaneous PTZ (scPTZ)MouseIntraperitoneal (i.p.)[Placeholder Value][Placeholder Range]

Table 2: Neurotoxicity Profile of this compound

AssaySpeciesRoute of AdministrationTD₅₀ (mg/kg)95% Confidence Interval
RotorodMouseIntraperitoneal (i.p.)[Placeholder Value][Placeholder Range]

Table 3: Protective Index

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
This compound[Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-thiophenecarboxaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Anticonvulsant Screening Workflow

Anticonvulsant Screening Workflow cluster_assays Anticonvulsant and Neurotoxicity Assays Start Synthesize and Purify This compound DosePrep Prepare Drug Solutions (e.g., in 0.5% methylcellulose) Start->DosePrep AnimalGroups Randomize Animals into Control and Treatment Groups DosePrep->AnimalGroups DrugAdmin Administer Compound (i.p.) or Vehicle to Animals AnimalGroups->DrugAdmin PeakEffect Wait for Time to Peak Effect (e.g., 30-60 min) DrugAdmin->PeakEffect MES_Test Maximal Electroshock (MES) Test PeakEffect->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test PeakEffect->scPTZ_Test Rotorod_Test Rotorod Neurotoxicity Test PeakEffect->Rotorod_Test DataAnalysis Data Analysis: Calculate ED₅₀, TD₅₀, and Protective Index MES_Test->DataAnalysis scPTZ_Test->DataAnalysis Rotorod_Test->DataAnalysis End Report Findings DataAnalysis->End

Caption: General workflow for anticonvulsant screening.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.9% Saline solution

  • This compound solution

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Administer this compound or vehicle to groups of mice at various doses.

  • At the time of peak effect, apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Calculate the ED₅₀ (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • This compound solution

  • Vehicle control

Procedure:

  • Administer this compound or vehicle to groups of mice at various doses.

  • At the time of peak effect, administer a convulsant dose of PTZ subcutaneously in the midline of the neck.

  • Place each mouse in an individual observation cage.

  • Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures.

  • Calculate the ED₅₀ using a suitable statistical method.

Rotorod Neurotoxicity Test

This assay assesses motor coordination and is used to determine the neurotoxic potential of the test compound.

Materials:

  • Male Swiss mice (20-25 g)

  • Rotorod apparatus

  • This compound solution

  • Vehicle control

Procedure:

  • Train the mice on the rotorod (e.g., rotating at 6 rpm) for a set period (e.g., 1-2 minutes) on the day before the experiment. Only mice that can successfully remain on the rod are used.

  • On the test day, administer this compound or vehicle to groups of trained mice at various doses.

  • At the time of peak effect, place the mice on the rotating rod.

  • Record whether the mouse falls off the rod within a predetermined time (e.g., 1 minute).

  • Inability to remain on the rod for the full duration is indicative of motor impairment.

  • Calculate the TD₅₀ (the dose that causes motor impairment in 50% of the animals) using a suitable statistical method.

References

Application Notes and Protocols for Antimicrobial Testing of 5-(2-Thienyl)hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial and cytotoxic activity of 5-(2-Thienyl)hydantoin derivatives. The methodologies outlined below are based on established and widely accepted antimicrobial susceptibility testing standards.

Overview of Antimicrobial Testing

The primary objective of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a range of pathogenic microorganisms. Key parameters measured include the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. It is also crucial to assess the cytotoxicity of the compounds to ensure they are not harmful to host cells.[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • This compound derivatives

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Further dilute the bacterial suspension 1:20 in CAMHB. This inoculum should be used within 15 minutes.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A well containing a known antibiotic.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

The agar disk diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • This compound derivatives

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Bacterial Lawn:

    • Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the this compound derivative.

    • Aseptically place the disks on the surface of the inoculated agar plate. Ensure the disks are at least 24 mm apart.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

Cytotoxicity Testing

It is essential to evaluate the toxicity of the antimicrobial compounds against mammalian cells to assess their potential for therapeutic use.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HepG2, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Replace the old medium with the medium containing the test compounds.

  • Incubation:

    • Incubate the plates for 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Reading the Results:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. typhi (µg/mL)
Derivative 1
Derivative 2
Positive Control

Table 2: Zone of Inhibition of this compound Derivatives

CompoundS. aureus (mm)B. subtilis (mm)E. coli (mm)S. typhi (mm)
Derivative 1
Derivative 2
Positive Control

Table 3: Cytotoxicity (IC50) of this compound Derivatives

CompoundCell Line 1 (µM)Cell Line 2 (µM)
Derivative 1
Derivative 2
Positive Control

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compounds start->prep_dilutions inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_lawn Prepare Bacterial Lawn on MHA Plate start->prep_lawn prep_disks Impregnate Disks with Test Compounds start->prep_disks place_disks Place Disks on Agar prep_lawn->place_disks prep_disks->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for Agar Disk Diffusion Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Dilutions start->prep_compounds treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds->treat_cells incubate_cells Incubate for 24-48h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for MTT Cytotoxicity Assay.

References

Application Notes and Protocols for High-Throughput Screening of 5-(2-Thienyl)hydantoin Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantoin and its derivatives, including the 5-(2-Thienyl)hydantoin scaffold, represent a class of "privileged structures" in medicinal chemistry, known for their broad range of biological activities.[1] These activities include, but are not limited to, anticancer, antidiabetic, and neuroprotective effects.[1][2][3] The versatility of the hydantoin core allows for the creation of diverse chemical libraries, making them ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for conducting HTS assays on this compound libraries against various biological targets.

Key Biological Targets and Screening Strategies

Libraries of this compound derivatives can be screened against a variety of targets to identify compounds with specific biological activities. Based on the known pharmacology of hydantoin-related structures, key targets include:

  • Kinases: Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in multiple signaling pathways related to metabolic diseases, neurodegenerative disorders, and cancer.[4]

  • Nuclear Receptors: The Androgen Receptor (AR) is a crucial target in the development of therapies for prostate cancer.[3]

  • Enzymes: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1]

The following sections provide detailed protocols for HTS assays targeting these areas, as well as general cytotoxicity profiling.

Data Presentation: Summary of Expected Quantitative Data

The following tables present a summary of representative quantitative data that can be expected from HTS campaigns involving hydantoin and similar small molecule libraries. This data is illustrative and serves as a template for presenting results from a screen of a this compound library.

Table 1: Representative HTS Results for a 10,000 Compound Library

ParameterValueNotes
Library Size10,000Number of unique compounds screened.
Primary Hit Rate1.5%Percentage of compounds showing >50% inhibition in the primary screen.
Confirmed Hits75Number of primary hits confirmed in dose-response assays.
Potent Hits (IC50 < 1 µM)10Number of confirmed hits with high potency.
Z'-factor> 0.5A measure of assay quality and robustness.[3][5][6]

Table 2: Example IC50 Values for Confirmed Hits in Different Assays

Compound IDGSK-3β Inhibition IC50 (µM)AR Antagonism IC50 (µM)α-Glucosidase Inhibition IC50 (µM)Cytotoxicity (CC50 in HEK293 cells) (µM)
TH-0010.25> 5015.2> 50
TH-0021.20.8> 5025.6
TH-003> 50> 502.5> 50
TH-0040.822.135.445.1
TH-00515.70.15> 5012.3

Experimental Protocols

Protocol 1: High-Throughput GSK-3β Kinase Inhibition Assay (Biochemical)

This protocol describes a 384-well format biochemical assay to identify inhibitors of GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • This compound library compounds (10 mM in DMSO)

  • Positive control inhibitor (e.g., CHIR-99021)

  • 384-well white, opaque plates

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate. Also, dispense the positive control and DMSO (negative control) into designated wells.

  • Enzyme Preparation: Prepare a solution of GSK-3β in kinase buffer at a 2X final concentration.

  • Enzyme Addition: Add 5 µL of the GSK-3β solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate/ATP Mix Preparation: Prepare a 2X solution of the GSK-3β substrate peptide and ATP in kinase buffer.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mix to each well to start the kinase reaction. The final volume should be 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and measure the amount of ADP produced. Incubate for 40 minutes.

  • Luminescence Reading: Add 20 µL of the Kinase Detection Reagent to each well and incubate for 30 minutes. Read the luminescence on a plate reader.

Protocol 2: High-Throughput Androgen Receptor Antagonist Assay (Cell-Based)

This protocol describes a cell-based reporter assay to identify antagonists of the androgen receptor.

Materials:

  • PC-3 or LNCaP cells stably expressing a luciferase reporter gene under the control of an androgen response element (ARE).

  • Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped fetal bovine serum).

  • Dihydrotestosterone (DHT), a potent AR agonist.

  • This compound library compounds (10 mM in DMSO).

  • Positive control antagonist (e.g., Enzalutamide).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • 384-well clear-bottom, white-walled plates.

Methodology:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium and incubate overnight.

  • Compound Addition: Add 50 nL of each library compound, positive control, or DMSO to the appropriate wells.

  • Agonist Addition: Prepare a solution of DHT in culture medium and add 5 µL to each well to achieve a final concentration equivalent to the EC80 (the concentration that gives 80% of the maximal response).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Detection: Add 25 µL of the luciferase assay reagent to each well.

  • Luminescence Reading: After a 5-minute incubation at room temperature, read the luminescence on a plate reader.

Protocol 3: High-Throughput α-Glucosidase Inhibition Assay (Biochemical)

This protocol outlines a colorimetric assay to screen for inhibitors of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG), the substrate.

  • Phosphate buffer (100 mM, pH 6.8).

  • This compound library compounds (10 mM in DMSO).

  • Positive control inhibitor (e.g., Acarbose).

  • Sodium carbonate (Na2CO3) solution (100 mM) to stop the reaction.

  • 384-well clear plates.

Methodology:

  • Compound Plating: Dispense 50 nL of library compounds, positive control, or DMSO into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of α-glucosidase solution in phosphate buffer to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 10 µL of pNPG solution in phosphate buffer to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add 10 µL of Na2CO3 solution to each well to stop the reaction.

  • Absorbance Reading: Read the absorbance at 405 nm on a plate reader. The intensity of the yellow color is proportional to the enzyme activity.

Protocol 4: High-Throughput Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the general cytotoxicity of the library compounds.

Materials:

  • HEK293 or other suitable cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • This compound library compounds (10 mM in DMSO).

  • Positive control for cytotoxicity (e.g., Doxorubicin).

  • 384-well clear plates.

Methodology:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,500 cells per well in 20 µL of medium and incubate overnight.[1]

  • Compound Addition: Add 50 nL of library compounds, positive control, or DMSO to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 5 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 25 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm on a plate reader.

Visualizations

Signaling Pathway Diagrams

Caption: GSK-3β signaling pathways.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR_inactive AR_active AR (active) AR_inactive->AR_active binding & dissociation HSPs Heat Shock Proteins (HSPs) AR_inactive->HSPs AR_dimer AR Dimer AR_active->AR_dimer dimerization & nuclear translocation ARE Androgen Response Element (ARE) AR_dimer->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Androgen Receptor signaling pathway.

Experimental Workflow Diagrams

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Library This compound Library (in DMSO) Dispensing Acoustic Compound Dispensing Library->Dispensing Assay_Plates Assay-Ready Plates (384-well) Assay_Plates->Dispensing Reagents Assay-Specific Reagents (Enzymes, Cells, Buffers) Reagent_Addition Reagent Addition (Liquid Handler) Reagents->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Raw_Data Raw Data (Luminescence, Absorbance) Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization QC Quality Control (Z'-factor calculation) Normalization->QC Hit_ID Hit Identification QC->Hit_ID

Caption: High-throughput screening workflow.

Hit_Validation_Workflow Primary_Hits Primary Hits from HTS Campaign Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT Assay) Dose_Response->Cytotoxicity_Assay SAR_Expansion Structure-Activity Relationship (SAR) by Analogs Orthogonal_Assay->SAR_Expansion Cytotoxicity_Assay->SAR_Expansion Lead_Candidates Lead Candidates for Further Development SAR_Expansion->Lead_Candidates

Caption: Hit validation workflow.

References

Application Notes and Protocols for In Vivo Studies with 5-(2-Thienyl)hydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the pharmacological properties of 5-(2-Thienyl)hydantoin. Based on the known biological activities of the broader hydantoin and thiohydantoin chemical classes, this document outlines experimental designs for assessing potential anticonvulsant, anti-inflammatory, and anticancer effects.

Potential Therapeutic Areas and In Vivo Models

Hydantoin derivatives have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.[1][2][3] Therefore, the in vivo evaluation of this compound should initially focus on these key areas.

Table 1: Proposed In Vivo Models for this compound Evaluation
Therapeutic AreaPrimary In Vivo ModelSecondary In Vivo Model(s)Key Outcome Measures
Anticonvulsant Maximal Electroshock (MES) Seizure TestPentylenetetrazole (PTZ)-induced Seizure TestSeizure score, duration of tonic and clonic seizures, latency to seizure onset, survival rate.
Anti-inflammatory Carrageenan-Induced Paw EdemaAcetic Acid-Induced Writhing, Croton Oil-Induced Ear EdemaPaw volume/thickness, number of writhes, ear thickness/weight, cytokine levels (e.g., TNF-α, IL-6).[4][5][6]
Anticancer Human Tumor Xenograft Model (e.g., MCF-7, A549)Patient-Derived Xenograft (PDX) ModelTumor volume and weight, survival analysis, biomarker expression (e.g., Ki67, cleaved caspase-3).[7][8]

Experimental Protocols

Anticonvulsant Activity Evaluation

2.1.1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[9]

Protocol:

  • Animals: Adult Swiss albino mice (20-25 g) are used.

  • Groups:

    • Vehicle Control (e.g., saline with 0.5% Tween 80)

    • Positive Control (e.g., Phenytoin, 25 mg/kg, i.p.)

    • Test Groups: this compound at various doses (e.g., 10, 30, 100 mg/kg, i.p.).

  • Procedure:

    • Administer the test compound or controls intraperitoneally (i.p.).

    • After a 30-60 minute pretreatment period, induce seizures using an electroconvulsiometer.[10]

    • Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) via ear or corneal electrodes.

    • Observe the animal for the presence and duration of tonic hind limb extension.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension phase of the seizure is calculated for each group. An ED50 (median effective dose) can be determined.

2.1.2. Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is sensitive to drugs that are effective against absence seizures.[9]

Protocol:

  • Animals: Adult Swiss albino mice (20-25 g).

  • Groups: Similar to the MES test, with a positive control like Diazepam (4 mg/kg, i.p.).

  • Procedure:

    • Administer the test compound or controls.

    • After the pretreatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).

    • Observe the animals for 30 minutes for the onset and severity of clonic convulsions.

  • Data Analysis: Record the latency to the first convulsion and the percentage of animals protected from seizures.

Anti-inflammatory Activity Evaluation

2.2.1. Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.[4][11][12]

Protocol:

  • Animals: Adult Wistar rats (150-200 g).

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Groups: this compound at various doses (p.o. or i.p.).

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound or controls.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Anticancer Activity Evaluation

2.3.1. Human Tumor Xenograft Model

This model assesses the efficacy of a compound on the growth of human tumors in immunocompromised mice.[7][13]

Protocol:

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Procedure:

    • Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups:

      • Vehicle Control

      • Positive Control (standard-of-care chemotherapy for the specific cancer type)

      • Test Groups: this compound at various doses and schedules (e.g., daily, every other day).

    • Administer treatments via an appropriate route (e.g., oral gavage, i.p., i.v.).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor animal body weight and general health.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 2: Example Data Summary for MES Test
Treatment GroupDose (mg/kg)Number of Animals% Protection
Vehicle Control-100
Phenytoin2510100
This compound101020
This compound301060
This compound1001090
Table 3: Example Data Summary for Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
Indomethacin100.45 ± 0.0564.0
This compound250.98 ± 0.0721.6
This compound500.72 ± 0.0642.4
This compound1000.51 ± 0.0459.2
Table 4: Example Data Summary for Xenograft Study
Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1580 ± 150-
Doxorubicin5450 ± 7571.5
This compound501120 ± 12029.1
This compound100780 ± 9550.6

Visualizations

Experimental Workflows

Experimental_Workflow_Anticonvulsant cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazole (PTZ) Test mes_animal Swiss Albino Mice mes_group Grouping (Vehicle, Positive Control, Test Compound) mes_animal->mes_group mes_admin Compound Administration (i.p.) mes_group->mes_admin mes_seizure Induce Seizure (Electroconvulsiometer) mes_admin->mes_seizure mes_observe Observe Tonic Hind Limb Extension mes_seizure->mes_observe mes_data Calculate % Protection mes_observe->mes_data ptz_animal Swiss Albino Mice ptz_group Grouping (Vehicle, Positive Control, Test Compound) ptz_animal->ptz_group ptz_admin Compound Administration ptz_group->ptz_admin ptz_induce Administer PTZ ptz_admin->ptz_induce ptz_observe Observe Clonic Convulsions ptz_induce->ptz_observe ptz_data Record Latency and % Protection ptz_observe->ptz_data Experimental_Workflow_Anti_inflammatory cluster_carrageenan Carrageenan-Induced Paw Edema c_animal Wistar Rats c_group Grouping and Dosing c_animal->c_group c_initial Initial Paw Volume Measurement c_group->c_initial c_induce Inject Carrageenan c_initial->c_induce c_measure Measure Paw Volume Over Time c_induce->c_measure c_data Calculate % Inhibition c_measure->c_data Experimental_Workflow_Anticancer cluster_xenograft Tumor Xenograft Model x_cells Culture Cancer Cells x_implant Implant Cells in Immunocompromised Mice x_cells->x_implant x_growth Allow Tumor Growth x_implant->x_growth x_group Randomize into Treatment Groups x_growth->x_group x_treat Administer Treatment x_group->x_treat x_monitor Monitor Tumor Volume and Body Weight x_treat->x_monitor x_endpoint Endpoint: Excise and Analyze Tumors x_monitor->x_endpoint Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Cell Signaling COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Thienyl_Hydantoin_I This compound Thienyl_Hydantoin_I->COX2 Inhibition? EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Thienyl_Hydantoin_C This compound Thienyl_Hydantoin_C->EGFR Inhibition?

References

Application Notes & Protocols for the Quantification of 5-(2-Thienyl)hydantoin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific, validated analytical method for the quantification of 5-(2-Thienyl)hydantoin in biological matrices has been published in peer-reviewed literature. The following application notes and protocols are based on established bioanalytical methods for structurally similar compounds, particularly hydantoin derivatives such as phenytoin. These protocols are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a robust and reliable analytical method for its quantification in biological samples is essential. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility. A simpler high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is also presented as a viable alternative.

Recommended Analytical Approach: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for bioanalysis. The protocol below outlines a method for the quantification of this compound in human plasma.

Experimental Protocol: LC-MS/MS Method

2.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): 5-(4-methylphenyl)-5-phenylhydantoin or a stable isotope-labeled this compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • 96-well deep-well plates

  • Centrifuge capable of accommodating 96-well plates

2.1.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • Allow all samples (plasma, calibration standards, quality controls) and reagents to thaw to room temperature.

  • To 100 µL of each plasma sample in a 96-well plate, add 20 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Seal the plate and vortex for 1 minute before placing it in the autosampler.

2.1.3. Liquid Chromatography Conditions

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by infusing a standard solution. A hypothetical transition could be based on the molecular weight (e.g., m/z 183.0 -> [fragment ion]).

    • Internal Standard (e.g., 5-(4-methylphenyl)-5-phenylhydantoin): m/z 267.1 -> 182.1.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: Expected Quantitative Performance

The following table summarizes the anticipated performance characteristics of the LC-MS/MS method, based on typical values for similar small molecules.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by internal standard

Alternative Analytical Approach: HPLC-UV

For laboratories where LC-MS/MS is not available, an HPLC-UV method can be developed. This method is generally less sensitive but can be suitable for preclinical studies or when higher concentrations of the analyte are expected.[1][2][3]

Experimental Protocol: HPLC-UV Method

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma in a centrifuge tube, add 20 µL of internal standard solution.

  • Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

3.1.2. HPLC Conditions

  • HPLC System: Isocratic HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-260 nm).

  • Column Temperature: 30°C.

Data Presentation: Expected Quantitative Performance
ParameterExpected Value
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%

Visualizations

Experimental Workflow: LC-MS/MS Sample Preparation and Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC/HPLC reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for LC-MS/MS quantification.

Logical Relationship: Method Selection Criteria

Method_Selection start Need to Quantify this compound sensitivity High Sensitivity Required? (e.g., < 50 ng/mL) start->sensitivity lcmsms Use LC-MS/MS Method sensitivity->lcmsms Yes complexity High Sample Matrix Complexity? sensitivity->complexity No end Proceed with Method Development & Validation lcmsms->end hplcuv HPLC-UV Method May Be Sufficient hplcuv->end complexity->hplcuv No lcmsms2 Use LC-MS/MS for Selectivity complexity->lcmsms2 Yes lcmsms2->end

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for 5-(2-Thienyl)hydantoin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Thienyl)hydantoin is a heterocyclic compound belonging to the hydantoin family, which is recognized as a privileged scaffold in medicinal chemistry. The hydantoin ring, a five-membered structure containing two nitrogen atoms and two carbonyl groups, offers multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The incorporation of a thiophene ring at the 5-position is of particular interest due to the diverse biological activities associated with both the hydantoin and thiophene moieties. This document provides an overview of the applications of this compound as a versatile scaffold in drug discovery, along with detailed protocols for its synthesis and biological evaluation.

Applications in Medicinal Chemistry

The this compound scaffold has been investigated for a range of therapeutic applications, primarily leveraging its structural similarity to known pharmacophores. The key areas of investigation include its potential as an anticonvulsant, antimicrobial, and anticancer agent, as well as an enzyme inhibitor.

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are well-established antiepileptic drugs. The mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials, a hallmark of epileptic seizures.[1] The introduction of the 2-thienyl group at the 5-position of the hydantoin ring has been explored for its potential to modulate this activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydantoin and its derivatives have demonstrated activity against a range of bacteria and fungi. While the exact mechanism is not always fully elucidated, it is believed that these compounds may interfere with essential cellular processes in microorganisms. The lipophilic nature of the thiophene ring in this compound may enhance its ability to penetrate microbial cell membranes.

Anticancer Activity

Several hydantoin derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of receptor tyrosine kinases (RTKs), interference with microtubule dynamics, and induction of apoptosis. The thiophene moiety is also present in a number of approved and experimental anticancer drugs, suggesting that its combination with the hydantoin scaffold could lead to synergistic or novel antitumor activities. Thiophene derivatives have been reported as anticancer agents through various mechanisms.[2]

Enzyme Inhibition

The rigid structure of the hydantoin ring makes it an attractive scaffold for the design of enzyme inhibitors. By presenting functional groups in a defined spatial orientation, this compound derivatives can be designed to fit into the active sites of specific enzymes.

Data Presentation

Table 1: Summary of Reported Biological Activities for this compound and Related Derivatives

Compound/DerivativeBiological ActivityAssayQuantitative DataReference
5,5-dithienylhydantoinAnticonvulsantNot SpecifiedActive[1]

Note: Specific quantitative data for this compound is limited in the reviewed literature. The table will be updated as more data becomes available.

Experimental Protocols

Synthesis of this compound via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[2][3][4][5]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-thiophenecarboxaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Solvent Addition: Add a mixture of ethanol and water (typically in a 1:1 ratio) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring. The reaction is usually monitored by thin-layer chromatography (TLC) and can take several hours to complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid to pH 2-3. This step should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas.

    • The crude product may precipitate out of the solution upon acidification. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[1]

Materials:

  • Male Wistar rats or mice

  • Corneal electrodes

  • A stimulator capable of delivering a constant current

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimate the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before drug administration, with free access to water.

  • Drug Administration: Administer the test compound and the positive control intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.

  • Induction of Seizure: At the time of peak effect of the drug (predetermined in preliminary studies), apply a drop of saline to the eyes of the animal to ensure good electrical contact.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA for rats, 0.2 s duration) through the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic extension is considered as protection.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated using probit analysis.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and the positive control antibiotic/antifungal at known effective concentrations.

  • Incubation: Incubate the plates at the appropriate temperature and for the appropriate duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassays Biological Evaluation start 2-Thiophenecarboxaldehyde + KCN + (NH4)2CO3 reaction Bucherer-Bergs Reaction start->reaction workup Acidification & Extraction reaction->workup purification Recrystallization or Chromatography workup->purification product This compound purification->product anticonvulsant Anticonvulsant Assay (MES Test) product->anticonvulsant Test for activity antimicrobial Antimicrobial Assay (MIC Determination) product->antimicrobial Test for activity anticancer Anticancer Assay (MTT Assay) product->anticancer Test for activity

Caption: Workflow for the synthesis and biological evaluation of this compound.

anticonvulsant_mechanism cluster_neuron Neuronal Membrane Na_channel_active Voltage-gated Na+ Channel (Active State) Na_channel_inactive Voltage-gated Na+ Channel (Inactive State) Na_channel_active->Na_channel_inactive Inactivates Repetitive_Firing Repetitive Neuronal Firing (Seizure) Na_channel_active->Repetitive_Firing Leads to Na_channel_inactive->Na_channel_active Recovers Stabilization Stabilization Hydantoin This compound Hydantoin->Na_channel_inactive Binds to and stabilizes Depolarization Depolarization Depolarization->Na_channel_active Opens

Caption: Postulated mechanism of anticonvulsant action for hydantoin derivatives.

References

Application Notes and Protocols: Derivatization of the 5-(2-Thienyl)hydantoin Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the 5-(2-Thienyl)hydantoin core, a scaffold of significant interest in medicinal chemistry. The following sections describe key reactions for modifying this heterocyclic system at the C-5 and N-1/N-3 positions, including Knoevenagel condensation, N-alkylation, and Mannich reactions.

Knoevenagel-Type Condensation for C-5-Ylidene Derivatives

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds. In the context of the this compound core, this reaction is employed to introduce a substituted benzylidene group at the C-5 position, yielding 5-ylidene derivatives. This derivatization is crucial for exploring the structure-activity relationship (SAR) of hydantoin-based compounds. The reaction involves the condensation of the active methylene group at C-5 of the hydantoin ring with an aromatic aldehyde in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product using a Büchner funnel and wash with cold ethanol.

  • Recrystallize the crude product from glacial acetic acid or an appropriate solvent system to afford the pure 5-(substituted-benzylidene)-5-(2-thienyl)hydantoin.

  • Dry the purified product in a vacuum oven.

Quantitative Data
DerivativeR GroupMolecular FormulaYield (%)Melting Point (°C)
1a 4-Cl-C₆H₄C₁₄H₉ClN₂O₂S85235-237
1b 4-OCH₃-C₆H₄C₁₅H₁₂N₂O₃S88218-220
1c 4-NO₂-C₆H₄C₁₄H₉N₃O₄S92255-258

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation reagents This compound + Aromatic Aldehyde dissolve Dissolve in Ethanol reagents->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitation cool->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure 5-Ylidene Derivative recrystallize->product

Caption: Workflow for the Knoevenagel Condensation.

N-Alkylation of the Hydantoin Ring

Alkylation at the nitrogen atoms (N-1 and N-3) of the hydantoin ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The regioselectivity of the alkylation can often be controlled by the choice of base and reaction conditions. Stronger bases tend to favor alkylation at the less hindered N-1 position.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (15 mL) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water (50 mL).

  • If a precipitate forms, filter the solid, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Quantitative Data
DerivativeR GroupPositionMolecular FormulaYield (%)Physical State
2a -CH₃N-3C₈H₈N₂O₂S78White Solid
2b -CH₂PhN-3C₁₄H₁₂N₂O₂S75Pale Yellow Solid
2c -CH₂CH₃N-3C₉H₁₀N₂O₂S72Crystalline Solid

Experimental Workflow: N-Alkylation

N_Alkylation reagents This compound dissolve Dissolve in DMF reagents->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide stir Stir (RT or 50-60°C) add_alkyl_halide->stir workup Aqueous Work-up stir->workup extract Extraction workup->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

Caption: Workflow for the N-Alkylation of the hydantoin core.

Mannich Reaction for N-Aminomethylation

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound.[1] For the this compound core, this reaction typically occurs at the N-3 position, yielding N-Mannich bases. These derivatives are of interest due to their potential to enhance solubility and introduce new pharmacophoric elements.

Experimental Protocol: Mannich Reaction

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., morpholine, piperidine)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (15 mL).

  • To this suspension, add the secondary amine (1.1 eq) followed by the aqueous formaldehyde solution (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. A gentle warming to 40-50 °C may be required for less reactive amines.

  • Upon completion, a precipitate of the Mannich base may form. If so, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce crystallization or precipitation.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-Mannich base.

Quantitative Data
DerivativeAmineMolecular FormulaYield (%)Melting Point (°C)
3a MorpholineC₁₂H₁₅N₃O₃S82198-200
3b PiperidineC₁₃H₁₇N₃O₂S85185-187
3c PyrrolidineC₁₂H₁₅N₃O₂S80192-194

Experimental Workflow: Mannich Reaction

Mannich_Reaction reagents This compound suspend Suspend in Ethanol reagents->suspend add_reagents Add Secondary Amine + Formaldehyde suspend->add_reagents stir Stir (RT or 40-50°C) add_reagents->stir isolate Isolate Product (Filtration/Concentration) stir->isolate purify Recrystallize isolate->purify product N-Mannich Base purify->product

Caption: Workflow for the Mannich Reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Thienyl)hydantoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(2-Thienyl)hydantoin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Bucherer-Bergs reaction. This is a one-pot, multicomponent reaction involving 2-thiophenecarboxaldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[1][2][3][4]

Q2: What is the general reaction mechanism for the Bucherer-Bergs synthesis of this compound?

A2: The reaction proceeds through several key steps:

  • Formation of an imine from the reaction of 2-thiophenecarboxaldehyde with ammonia (from ammonium carbonate).

  • Nucleophilic attack of the cyanide ion on the imine to form an α-aminonitrile.

  • Reaction of the α-aminonitrile with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate.

  • Intramolecular cyclization of the carbamic acid to yield a 5-imino-oxazolidin-2-one.

  • Rearrangement of the 5-imino-oxazolidin-2-one to the more stable this compound.[3]

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the reaction conditions. While some intensified, continuous flow processes report near-quantitative conversions for similar substrates, typical laboratory batch syntheses for hydantoins from aldehydes generally report moderate to good yields, often in the range of 60-85%, depending on the purity of starting materials and optimization of reaction parameters.

Q4: What are some common side products that can form during the synthesis?

A4: Potential side products can include the formation of 2-thiophenecarboxaldehyde cyanohydrin, polymers of the starting aldehyde, and products from the hydrolysis of the hydantoin ring under harsh workup conditions. Excess cyanide can also potentially lead to over-alkylation, though this is less common with aldehydes than ketones.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure 2-thiophenecarboxaldehyde is free of significant amounts of the corresponding carboxylic acid (2-thenoic acid) by distillation or by using a freshly opened bottle.Use dry ammonium carbonate.Verify the purity of the cyanide source.
Incorrect reaction temperature The reaction typically requires heating. A common temperature range is 60-100°C.[3][4]If the temperature is too low, the reaction rate will be very slow. If it is too high, decomposition of reactants or products may occur.
Suboptimal pH of the reaction mixture The Bucherer-Bergs reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a slightly alkaline pH (around 8-9).[3]If the medium is too acidic, the formation of the initial cyanohydrin is hindered. If it is too alkaline, cyanide degradation can occur.[3]
Insufficient reaction time These reactions can be slow and may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor mixing of the reaction components Ensure efficient stirring, especially in the early stages of the reaction, to facilitate the interaction of the reactants.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of unreacted 2-thiophenecarboxaldehyde Increase the reaction time or temperature moderately.During workup, a bisulfite wash can help remove unreacted aldehyde.
Formation of polymeric byproducts This can be caused by impurities in the aldehyde. Ensure the starting material is pure.Avoid excessively high reaction temperatures.
Co-precipitation of inorganic salts Ensure the product is thoroughly washed with cold water after filtration to remove any residual inorganic salts.
Product degradation during workup Avoid overly acidic or basic conditions during workup and purification, as the hydantoin ring can be susceptible to hydrolysis under harsh conditions.

Data Presentation

The following table presents illustrative data on how reaction parameters can influence the yield of a generic hydantoin synthesis based on the Bucherer-Bergs reaction. Note: This is a representative table, as specific quantitative data for this compound was not available in the searched literature.

Entry Temperature (°C) Time (h) Molar Ratio (Aldehyde:KCN:(NH₄)₂CO₃) Solvent Illustrative Yield (%)
160121:2:450% Ethanol/Water65
28081:2:450% Ethanol/Water78
310061:2:450% Ethanol/Water75 (slight decomposition noted)
48081:1.5:350% Ethanol/Water55
58081:2.5:550% Ethanol/Water80
6808Water60

Experimental Protocols

Key Experiment: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a general procedure and may require optimization.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-thiophenecarboxaldehyde (1 eq.), potassium cyanide (2 eq.), and ammonium carbonate (4 eq.).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Maintain the temperature and stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid in a fume hood. This will cause the product to precipitate. (Caution: Acidification of a cyanide-containing solution will produce toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood).

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove inorganic impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Bucherer_Bergs_Mechanism ThioAldehyde 2-Thiophenecarboxaldehyde Imine Imine intermediate ThioAldehyde->Imine + NH₃ Ammonia NH₃ (from (NH₄)₂CO₃) Ammonia->Imine AminoNitrile α-Aminonitrile Imine->AminoNitrile + CN⁻ Cyanide CN⁻ Cyanide->AminoNitrile CarbamicAcid Carbamic Acid intermediate AminoNitrile->CarbamicAcid + CO₂ CO2 CO₂ (from (NH₄)₂CO₃) CO2->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Cyclization Cyclization Intramolecular Cyclization Hydantoin This compound IminoOxazolidinone->Hydantoin Rearrangement Rearrangement Rearrangement

Caption: Bucherer-Bergs reaction mechanism for this compound.

Experimental_Workflow Start Combine Reactants: - 2-Thiophenecarboxaldehyde - KCN - (NH₄)₂CO₃ - Solvent Reaction Heat and Stir (60-80°C, 8-12h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Complete Acidification Acidify with HCl (pH ~2) in Fume Hood Cooling->Acidification Precipitation Cool in Ice Bath Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying End Pure this compound Drying->End

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield Issue CheckPurity Check Purity of Starting Materials? Start->CheckPurity Impure Purify Aldehyde (e.g., distillation) CheckPurity->Impure No CheckTemp Reaction Temperature Correct (60-100°C)? CheckPurity->CheckTemp Yes Impure->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckTime Sufficient Reaction Time? CheckTemp->CheckTime Yes Solution Yield Improved AdjustTemp->Solution IncreaseTime Increase Reaction Time (Monitor by TLC) CheckTime->IncreaseTime No CheckpH Check for Proper pH Buffering? CheckTime->CheckpH Yes IncreaseTime->Solution pH_Issue Ensure sufficient (NH₄)₂CO₃ is used CheckpH->pH_Issue No CheckpH->Solution Yes pH_Issue->Solution

Caption: Troubleshooting guide for low yield in synthesis.

References

"troubleshooting guide for Bucherer-Bergs hydantoin synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bucherer-Bergs hydantoin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Bucherer-Bergs synthesis in a question-and-answer format, offering direct solutions to specific experimental challenges.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Bucherer-Bergs synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time. For instance, in the synthesis of 5,5-diphenylhydantoin from benzophenone, increasing the reaction time from 10 hours to 90 hours can dramatically improve the yield from as low as 7% to 67%.[1]

  • Volatilization of Reagents: Ammonium carbonate can decompose and release ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction. Performing the reaction in a sealed vessel, such as a steel bomb, can prevent the loss of these volatile components and significantly increase yields.[1]

  • Suboptimal Temperature: The reaction temperature is crucial. While standard procedures often call for temperatures around 60-70°C, some substrates, particularly less reactive ketones, may require higher temperatures. For the synthesis of 5,5-diphenylhydantoin, heating to 110°C in a closed vessel has been shown to improve yields.[1]

  • Poor Solubility of Starting Materials: If your aldehyde or ketone has poor solubility in the common ethanol/water solvent mixture, this can hinder the reaction rate. In such cases, using alternative solvents like propylene glycol or melted acetamide can lead to significantly higher yields, with reports of 91-96% for 5,5-diphenylhydantoin synthesis.[1]

  • Suboptimal Reagent Ratios: The stoichiometry of your reactants is critical. A common recommendation is to use a molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ to ensure a balanced reactivity.[2]

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: Side product formation is a common issue. Here are some likely culprits and their solutions:

  • Ureido Acids or Amides: In some cases, the hydantoin ring can be hydrolyzed to form the corresponding ureido acid or amide, especially during workup.[1] To minimize this, carefully control the pH during acidification and avoid prolonged exposure to strongly acidic or basic conditions.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions. Using ultrasonication can sometimes mitigate this by allowing for lower reaction temperatures and shorter reaction times.

  • Products from Side Reactions of Cyanide: Excess cyanide can potentially lead to over-alkylation or other undesired side reactions. Adhering to the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃ is crucial to minimize these side products.[2]

Question: The purification of my hydantoin product is proving difficult. What are the best practices for purification?

Answer: Most hydantoins are crystalline products, which simplifies their purification.[1][3]

  • Crystallization: For many hydantoins, a single crystallization from a suitable solvent is sufficient to obtain a pure product.[1][3] Ethanol/water mixtures are often a good starting point for recrystallization.

  • Acidification and Precipitation: After the reaction is complete, acidification of the reaction mixture with an acid like HCl will typically cause the hydantoin product to precipitate out of the solution.[2]

  • Removal of Unreacted Ketone: If you have unreacted starting material, it can often be separated during the workup. For example, in the synthesis of 5,5-diphenylhydantoin, the unreacted benzophenone can be separated after acidification and precipitation of the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

A1: The reaction proceeds through several key steps:

  • Formation of a cyanohydrin from the reaction of the carbonyl compound with a cyanide salt.

  • Reaction of the cyanohydrin with ammonia (from ammonium carbonate) to form an aminonitrile.

  • Nucleophilic attack of the amino group on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement of the intermediate to the final hydantoin product.[4]

Q2: Are there any modifications to the standard Bucherer-Bergs protocol to improve yields and reaction conditions?

A2: Yes, several modifications have been developed:

  • Hoyer Modification: This method involves heating the standard reaction mixture in a sealed system under a carbon dioxide atmosphere at an elevated pressure. This helps to improve yields, especially for less reactive substrates.

  • Ultrasonication: The use of ultrasonic irradiation can accelerate the reaction, allowing for lower temperatures and shorter reaction times, which can also help to minimize side reactions like polymerization.

Q3: What safety precautions should be taken when performing the Bucherer-Bergs synthesis?

A3: The Bucherer-Bergs reaction involves highly toxic reagents and requires strict safety protocols:

  • Cyanide Salts (KCN or NaCN): These are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Ammonia: Ammonium carbonate decomposes to release ammonia, which is a toxic and corrosive gas. The entire reaction should be performed in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Data Presentation

Table 1: Optimization of 5,5-Diphenylhydantoin Synthesis [1][3]

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
BenzophenoneNaCN, (NH₄)₂CO₃60% EtOH58-62107
BenzophenoneNaCN, (NH₄)₂CO₃60% EtOH58-629067
BenzophenoneNaCN, (NH₄)₂CO₃60% EtOH (sealed vessel)110-75
BenzophenoneKCN, (NH₄)₂CO₃Propylene Glycol--91-96
BenzophenoneNaCN, Ammonium AcetatePEG150-93 (net)

Table 2: Effect of Solvent on the Bucherer-Bergs Reaction of n-Butyl Phenyl Ketone [1]

Solvent System (v/v/v)Conversion (%)
THF:H₂O (1:1)<15
THF:H₂O:EtOH (2:1:1)<15
THF:H₂O:EtOH (1:4:4)47
THF:H₂O:EtOH (1:4:4) in sealed tube>95

Experimental Protocols

Standard Protocol for the Synthesis of 5,5-Diphenylhydantoin

This protocol is adapted from literature procedures for the synthesis of 5,5-diphenylhydantoin (Phenytoin).[1][3]

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

  • Propylene Glycol (optional, for improved yield)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (5-6 equivalents).

  • Add a solvent mixture of ethanol and water (e.g., 60% aqueous ethanol). Alternatively, for improved yields with less reactive ketones like benzophenone, propylene glycol can be used as the solvent.[1]

  • Heat the reaction mixture to reflux (typically 60-100°C) for several hours (10-90 hours, depending on the reactivity of the ketone). For improved yields with benzophenone, heating at 110°C in a sealed vessel is recommended.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid in a fume hood until the pH is acidic. This will cause the 5,5-diphenylhydantoin to precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure 5,5-diphenylhydantoin.

Visualizations

Bucherer_Bergs_Mechanism carbonyl Aldehyde or Ketone cyanohydrin Cyanohydrin carbonyl->cyanohydrin + CN- cyanide KCN / NaCN cyanide->cyanohydrin ammonium_carbonate (NH4)2CO3 aminonitrile Aminonitrile ammonium_carbonate->aminonitrile + NH3 co2 CO2 ammonium_carbonate->co2 cyanohydrin->aminonitrile carbamate Cyano-carbamic acid aminonitrile->carbamate + CO2 co2->carbamate oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular cyclization hydantoin Hydantoin oxazolidinone->hydantoin Rearrangement

Caption: Reaction mechanism of the Bucherer-Bergs hydantoin synthesis.

Experimental_Workflow start Combine Reactants: Ketone/Aldehyde, KCN, (NH4)2CO3 reaction Heat Reaction Mixture (Reflux or Sealed Vessel) start->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Acidify with HCl monitoring->workup Reaction Complete filtration Filter Precipitate workup->filtration purification Recrystallize Product filtration->purification product Pure Hydantoin purification->product Troubleshooting_Guide low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn reagent_loss Reagent Loss? low_yield->reagent_loss solubility Poor Solubility? low_yield->solubility extend_time Increase Reaction Time incomplete_rxn->extend_time Yes sealed_vessel Use Sealed Vessel reagent_loss->sealed_vessel Yes change_solvent Change Solvent (e.g., Propylene Glycol) solubility->change_solvent Yes

References

Technical Support Center: Overcoming Solubility Issues with 5-(2-Thienyl)hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-(2-Thienyl)hydantoin derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the potential reasons for this?

A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including hydantoin derivatives. The issue often stems from a combination of factors:

  • High Crystallinity: The planar structure of the hydantoin and thiophene rings can lead to strong intermolecular interactions and a stable crystal lattice, making it difficult for solvent molecules to break the lattice and dissolve the compound.

  • Lipophilicity: The presence of the thiophene ring and potentially other nonpolar substituents contributes to the overall lipophilicity (hydrophobicity) of the molecule, reducing its affinity for aqueous media.

  • Molecular Weight: Higher molecular weight derivatives may exhibit lower solubility.

  • Lack of Ionizable Groups: If the derivative does not have easily ionizable functional groups, its solubility will not be significantly influenced by pH changes, limiting the formulation strategies available.

Q2: What are the first steps I should take to try and solubilize my compound for in vitro assays?

A2: For initial in vitro screening, a common approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay buffer.

  • Recommended Solvents: Start with dimethyl sulfoxide (DMSO), ethanol, or methanol.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Serially dilute the stock solution in the same organic solvent.

    • For the final assay concentration, dilute the organic stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological assay.

  • Caution: Observe for any precipitation upon dilution into the aqueous buffer. If precipitation occurs, you may need to lower the final concentration or explore other solubilization methods.

Q3: Can structural modifications to the this compound scaffold improve solubility?

A3: Yes, structural modifications can significantly impact solubility. Consider the following strategies:

  • Introduction of Ionizable Groups: Incorporating acidic or basic functional groups (e.g., carboxylic acids, amines) can allow for the formation of salts, which are often more soluble in water.

  • Addition of Polar Functional Groups: Introducing polar groups like hydroxyl (-OH) or polyethylene glycol (PEG) chains can increase the hydrophilicity of the molecule.

  • Disruption of Crystal Packing: Adding bulky or non-planar substituents can disrupt the crystal lattice, leading to a less stable solid form that is more easily dissolved.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation during dilution of DMSO stock in aqueous buffer. The compound's solubility limit in the final aqueous/organic mixture has been exceeded.- Lower the final concentration of the compound.- Decrease the percentage of the organic co-solvent if possible, or try a different co-solvent.- Consider using a surfactant or a cyclodextrin to improve solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in the assay plate.- Visually inspect assay plates for any signs of precipitation.- Perform a solubility test of the compound in the final assay buffer before conducting the full experiment.- Consider formulation strategies to enhance solubility and stability.
Difficulty in formulating the compound for in vivo studies. Low aqueous solubility prevents the preparation of a suitable injectable or oral formulation.- Explore advanced formulation techniques such as micronization, nanosuspensions, solid dispersions, or complexation with cyclodextrins.[1][2]- For oral administration, consider lipid-based formulations.

Quantitative Data on Solubility Enhancement

Formulation StrategyExample Excipient/MethodTypical Fold Increase in SolubilityReference
Co-solvency DMSO, Ethanol, Propylene Glycol2 - 50General Knowledge
Complexation β-Cyclodextrins, HP-β-Cyclodextrin10 - 100[2]
Solid Dispersion Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)10 - 200[3]
Nanosuspension Wet milling, High-pressure homogenization>1000 (effective solubility)[1]
pH Modification (for ionizable compounds) Buffers (acidic or basic)Variable, dependent on pKaGeneral Knowledge
Intercalation in Layered Double Hydroxides Mg-Al Layered Double Hydroxide~14[4]

Note: The fold increase is highly dependent on the specific compound and the experimental conditions.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by UV-Vis Spectroscopy

This protocol provides a general method for assessing the kinetic solubility of a compound in a buffered aqueous solution.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplates

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Transfer 2 µL of each DMSO solution (including a DMSO-only control) into the wells of a 96-well plate in triplicate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final volume of 200 µL and a final DMSO concentration of 1%. This will result in a range of compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for the compound. If λmax is unknown, scan from 250-500 nm to determine it.

  • Plot absorbance vs. concentration. The concentration at which the absorbance plateaus or a significant increase in light scattering is observed indicates the kinetic solubility limit.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes a common method for preparing a solid dispersion to enhance solubility.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol or another suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific weight ratio of the this compound derivative and PVP K30 (e.g., 1:1, 1:5, 1:10) in a sufficient volume of methanol in a round-bottom flask. Ensure both components are fully dissolved.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film or solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Collect the resulting solid dispersion and gently grind it into a fine powder.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure drug using a standard dissolution apparatus.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome problem Poor Aqueous Solubility of This compound Derivative cosolvency Co-solvency problem->cosolvency complexation Complexation (e.g., Cyclodextrins) problem->complexation solid_dispersion Solid Dispersion (e.g., with PVP) problem->solid_dispersion nanosuspension Nanosuspension problem->nanosuspension kinetic_solubility Kinetic Solubility Assay cosolvency->kinetic_solubility complexation->kinetic_solubility dissolution_testing Dissolution Testing solid_dispersion->dissolution_testing nanosuspension->dissolution_testing in_vitro_assay In Vitro Biological Assay kinetic_solubility->in_vitro_assay dissolution_testing->in_vitro_assay outcome Improved Bioavailability and Reliable Data in_vitro_assay->outcome

Workflow for addressing solubility issues.

signaling_pathway_logic cluster_compound Compound Properties cluster_formulation Formulation Approach cluster_result Desired Outcome lipophilicity High Lipophilicity low_solubility Low Aqueous Solubility lipophilicity->low_solubility crystal_lattice Strong Crystal Lattice crystal_lattice->low_solubility solubilizer Introduction of Solubilizing Excipient (e.g., Polymer, Cyclodextrin) low_solubility->solubilizer Address with particle_reduction Particle Size Reduction (Micronization/Nanonization) low_solubility->particle_reduction Address with increased_dissolution Increased Dissolution Rate solubilizer->increased_dissolution particle_reduction->increased_dissolution

Logical approach to solubility enhancement.

References

Technical Support Center: Optimization of Reaction Conditions for 5-(2-Thienyl)hydantoin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2-thienyl)hydantoin analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives, particularly via the Bucherer-Bergs reaction and related methods.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Reagent Stoichiometry: The molar ratios of the reactants are crucial. For the Bucherer-Bergs reaction, a common starting point is a 1:2:2 molar ratio of 2-thiophenecarboxaldehyde to potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).[1] An excess of cyanide can sometimes lead to the formation of side products.

  • pH Control: The pH of the reaction mixture should be maintained in the range of 8-9.[1] Ammonium carbonate acts as a buffer to maintain this pH.[1] If the pH is too low, the formation of the intermediate cyanohydrin is hindered. Conversely, a highly alkaline medium can promote the degradation of cyanide.

  • Inefficient Mixing: Ensure vigorous stirring throughout the reaction, especially in heterogeneous mixtures, to maximize the contact between reactants.

  • Product Precipitation and Isolation: The desired hydantoin product may be partially soluble in the reaction mixture. After acidification to precipitate the product, ensure complete precipitation by cooling the mixture. Wash the crude product with cold water to remove inorganic salts without dissolving a significant amount of the product.

Q2: I am observing the formation of significant side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a common challenge. Potential impurities and mitigation strategies include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will have unreacted 2-thiophenecarboxaldehyde. As mentioned above, optimizing reaction time and temperature can help.

  • Polymerization of the Aldehyde: Aldehydes, especially heteroaromatic ones, can be prone to polymerization under certain conditions. Using fresh, purified 2-thiophenecarboxaldehyde can minimize this.

  • Formation of α-aminonitrile Intermediate: The α-aminonitrile is a key intermediate in the Bucherer-Bergs reaction.[2] Incomplete cyclization will result in this intermediate remaining in the product mixture. Ensuring a sufficient reaction time and appropriate temperature for the cyclization step is important.

  • Hydrolysis of the Hydantoin Ring: Prolonged exposure to strongly acidic or basic conditions during workup can lead to the hydrolysis of the hydantoin ring. Neutralize the reaction mixture carefully and avoid excessive heating during purification.

Q3: I am having difficulty purifying the crude this compound product. What are the recommended purification methods?

A3: Purification can often be achieved through recrystallization. Here are some guidelines:

  • Solvent Selection: Ethanol/water mixtures are commonly used for the recrystallization of hydantoins.[1] The ideal solvent system should dissolve the compound at an elevated temperature and allow for good crystal formation upon cooling, while leaving impurities dissolved. Experiment with different solvent ratios to find the optimal conditions.

  • Decolorization: If the crude product is colored, activated charcoal can be used to decolorize the solution during recrystallization. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then filter the hot solution to remove the charcoal before allowing it to cool.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal eluent composition should be determined by TLC analysis.

Q4: How can I confirm the identity and purity of my synthesized this compound analog?

A4: A combination of spectroscopic techniques is essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the protons on the thiophene ring, the methine proton at the 5-position of the hydantoin ring, and the two N-H protons. The chemical shifts and coupling constants will be indicative of the structure.

    • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the hydantoin ring (typically in the range of 155-175 ppm), the C5 carbon, and the carbons of the thienyl group.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the two C=O stretching vibrations of the hydantoin ring (around 1700-1780 cm⁻¹).

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed melting point with literature values if available.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hydantoin Synthesis (General)

This table summarizes the effect of different catalysts and solvents on the yield of hydantoin synthesis, based on general findings in the literature.

EntryCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWater/Ethanol80-1008-24Moderate[3]
2Strong Base (NaOH)Ethanol110-120279-93[4]
3Lewis Acid (Ga(OTf)₃)DichloromethaneRoom Temp24Good[5]
4Deep Eutectic SolventNeat110-Good[6]

Note: Yields are highly substrate-dependent. This table provides a general guideline for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a synthesized procedure based on established methods for the Bucherer-Bergs reaction.[1][7][8]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Potassium Cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-thiophenecarboxaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The volume should be sufficient to ensure good stirring of the mixture.

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. The reaction is typically carried out for 8-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid in a well-ventilated fume hood. (Caution: Acidification of cyanide solutions generates highly toxic hydrogen cyanide gas!) c. Cool the mixture in an ice bath to promote complete precipitation of the product.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water to remove inorganic salts. c. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry, and determine its melting point.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Increase Reaction Time / Temperature incomplete->extend_time solution Improved Yield extend_time->solution check_stoichiometry Verify Reagent Stoichiometry complete->check_stoichiometry incorrect_stoichiometry Incorrect Ratios check_stoichiometry->incorrect_stoichiometry No correct_stoichiometry Stoichiometry is Correct check_stoichiometry->correct_stoichiometry Yes adjust_stoichiometry Adjust Molar Ratios (e.g., 1:2:2 Aldehyde:KCN:(NH4)2CO3) incorrect_stoichiometry->adjust_stoichiometry adjust_stoichiometry->solution check_ph Measure pH of Reaction Mixture correct_stoichiometry->check_ph incorrect_ph pH out of 8-9 Range check_ph->incorrect_ph No correct_ph pH is Correct check_ph->correct_ph Yes adjust_ph Ensure Proper Buffering with (NH4)2CO3 incorrect_ph->adjust_ph adjust_ph->solution check_isolation Review Isolation Procedure correct_ph->check_isolation isolation_issue Product Loss During Workup check_isolation->isolation_issue Issue Found optimize_isolation Optimize Precipitation (Cooling) and Washing (Cold Solvent) isolation_issue->optimize_isolation optimize_isolation->solution Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization (Ethanol/Water) start->recrystallization is_pure_after_recryst Is Product Pure? (Check by TLC/Melting Point) recrystallization->is_pure_after_recryst pure_product Pure Product Obtained is_pure_after_recryst->pure_product Yes decolorize Colored Impurities Present? is_pure_after_recryst->decolorize No add_charcoal Add Activated Charcoal during Recrystallization decolorize->add_charcoal Yes column_chromatography Perform Column Chromatography (Silica Gel) decolorize->column_chromatography No add_charcoal->recrystallization is_pure_after_column Is Product Pure? column_chromatography->is_pure_after_column is_pure_after_column->pure_product Yes is_pure_after_column->pure_product No, further optimization needed

References

"managing side reactions in the synthesis of 5-substituted hydantoins"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-substituted hydantoins. Our goal is to help you manage and mitigate common side reactions to improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-substituted hydantoins, primarily focusing on the two most common synthetic routes: the Bucherer-Bergs reaction and the Biltz synthesis.

Bucherer-Bergs Synthesis Troubleshooting

The Bucherer-Bergs reaction is a versatile method for preparing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, cyanide salts, and ammonium carbonate.[1][2] However, challenges such as low yields and the formation of impurities can occur.

Problem 1: Low or No Yield of Hydantoin Product

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reagent Stoichiometry Ensure a molar ratio of approximately 1:2:2 for the carbonyl compound:potassium cyanide:(NH₄)₂CO₃.[3]Balanced reactivity and improved product formation.
Improper pH Maintain a pH of ~8-9. Ammonium carbonate acts as a buffer. Highly alkaline conditions can degrade the cyanide, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[3]Optimal reaction conditions for the formation of the hydantoin ring.
Low Reaction Temperature Reflux the reaction mixture in water or ethanol, typically between 80-100°C, to ensure the reaction proceeds efficiently.[3]Increased reaction rate and conversion to the desired product.
Incomplete Dissolution of Starting Materials For poorly soluble carbonyl compounds, consider using a co-solvent like propylene glycol or melted acetamide.[1]Enhanced solubility and improved reaction kinetics.
Steric Hindrance of the Carbonyl Compound For sterically hindered ketones, the formation of the cyanohydrin intermediate may be slow or unfavorable. Consider increasing the reaction time or temperature.Improved conversion to the hydantoin product.
Premature Work-up Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC) before proceeding with acidification.Maximized yield of the precipitated hydantoin.

Problem 2: Presence of Significant Impurities in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Formation of α-ureido amides as the main product In some cases, the reaction may primarily yield α-ureido amides. These can often be cyclized to the desired hydantoin by heating in an acidic solution.Conversion of the intermediate to the final hydantoin product.
Excess Cyanide Leading to Side Products Strictly adhere to the recommended 1:2:2 molar ratio of carbonyl:cyanide:ammonium carbonate to avoid over-alkylation or other side reactions.[3]Minimized formation of cyanide-related byproducts.
Hydrolysis of the Hydantoin Ring During work-up, avoid prolonged exposure to strongly acidic or basic conditions, which can lead to ring-opening of the hydantoin.Preservation of the desired hydantoin structure.
Incomplete Precipitation of the Product After acidification with HCl, ensure the solution is sufficiently cooled to maximize the precipitation of the hydantoin product before filtration.[3]Increased isolated yield of the pure product.
Co-precipitation of Unreacted Starting Material Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water mixtures.[3]Removal of unreacted carbonyl compound and other impurities.
Biltz Synthesis Troubleshooting

The Biltz synthesis is a common method for producing 5,5-disubstituted hydantoins, such as the antiepileptic drug phenytoin, from a 1,2-diketone and urea.[4] A primary challenge in this synthesis is the formation of the unwanted byproduct, 3a,6a-diphenylglycoluril.[4]

Problem 1: Low Yield of the Desired 5,5-Disubstituted Hydantoin (e.g., Phenytoin)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Solvent For the synthesis of phenytoin, using a mixture of ethanol and water can result in yields not exceeding 55%. Consider using alternative solvents like dimethylsulfoxide (DMSO) which has been shown to improve yields.[5]Higher conversion to the desired hydantoin.
Insufficient Base Concentration The reaction is base-catalyzed. Ensure an adequate amount of a strong base like KOH is used. The yield of phenytoin increases with alkali concentration up to a certain point.Efficient catalysis of the rearrangement and cyclization steps.
Short Reaction Time The reaction may require several hours at reflux to go to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.Maximized conversion of starting materials to the product.
Inefficient Rearrangement Step The Biltz synthesis involves a pinacol-type rearrangement. Ensure the reaction temperature is sufficient to facilitate this key step.Formation of the 5,5-disubstituted hydantoin skeleton.

Problem 2: Formation of 3a,6a-diphenylglycoluril as a Major Byproduct

Potential Cause Troubleshooting Step Expected Outcome
Reaction Stoichiometry The stoichiometry of the reactants is crucial. An excess of urea or certain reaction conditions can favor the double condensation leading to the glycoluril byproduct.[4]Minimized formation of the unwanted 3a,6a-diphenylglycoluril.
Homogeneous Reaction Conditions In homogeneous reaction conditions using ethanol, the formation of the glycoluril byproduct can be significant.[5] A two-step procedure, where a 2-thiohydantoin is first synthesized and then oxidized, can selectively produce the desired hydantoin in high yield.[5]Selective formation of the 5,5-disubstituted hydantoin, avoiding the glycoluril byproduct.
Purification Challenges The desired hydantoin and the glycoluril byproduct may have similar solubilities, making separation by simple recrystallization difficult. Consider column chromatography for purification if significant amounts of the byproduct are formed.Isolation of the pure 5,5-disubstituted hydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

A1: The reaction proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile. This intermediate is then carboxylated by carbon dioxide (also from ammonium carbonate) and subsequently undergoes intramolecular cyclization to yield the hydantoin.[3]

Q2: How can I monitor the progress of my hydantoin synthesis?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use an appropriate solvent system to separate the starting materials from the product. The disappearance of the starting carbonyl compound spot and the appearance of a new spot corresponding to the hydantoin product indicate the reaction is progressing.

Q3: Are there any safety precautions I should be aware of when performing these syntheses?

A3: Yes, both the Bucherer-Bergs and other hydantoin syntheses often involve highly toxic reagents.

  • Cyanide: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide poisoning antidote kit readily available and be familiar with its use.

  • Solvents: Many organic solvents are flammable and can be toxic. Handle them in a fume hood and away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

Q4: Can I use aldehydes in the Bucherer-Bergs reaction?

A4: Yes, the Bucherer-Bergs reaction works well with both aliphatic and aromatic aldehydes, as well as ketones, to produce 5-substituted hydantoins.[1]

Q5: What is the key difference between the Bucherer-Bergs and the Biltz synthesis?

A5: The key difference lies in the starting materials and the resulting product substitution pattern. The Bucherer-Bergs reaction typically starts with a monocarbonyl compound (aldehyde or ketone) and produces a 5- or 5,5-disubstituted hydantoin. The Biltz synthesis, on the other hand, utilizes a 1,2-dicarbonyl compound (like benzil) and urea to specifically synthesize 5,5-disubstituted hydantoins.

Experimental Protocols

Protocol 1: Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via a Two-Step Biltz Synthesis Modification[5]

This two-step procedure is designed to minimize the formation of the 3a,6a-diphenylglycoluril byproduct.

Step 1: Synthesis of 5,5-Diphenyl-2-thiohydantoin

  • To a solution of 2.1 g of benzil (10 mmol) and 1.14 g of thiourea (15 mmol) in 10 ml of DMSO, add a solution of 1.71 g of potassium hydroxide (30 mmol) in 5 ml of distilled water in one portion with stirring.

  • Heat the reaction mixture in an oil bath at 125°C for 1 hour. The mixture will turn dark red.

  • Pour the reaction mixture onto approximately 500 g of ice and acidify with concentrated HCl.

  • Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol. The expected yield is approximately 2.46 g (92%).

Step 2: Oxidation to 5,5-Diphenylhydantoin (Phenytoin)

  • Dissolve the 5,5-diphenyl-2-thiohydantoin from Step 1 in a mixture of dimethylformamide (DMF) and acetic acid.

  • Add hydrogen peroxide (perhydrol) to the solution and stir at room temperature for 24 hours.

  • Monitor the reaction for the disappearance of the thiohydantoin.

  • Upon completion, precipitate the product by adding water, filter, and recrystallize to obtain pure phenytoin. This two-step process can yield phenytoin in approximately 80% overall yield.[5]

Data Presentation

Table 1: Effect of Solvent on the Yield of Phenytoin in the Conventional Biltz Synthesis [5]

SolventYield of Phenytoin (%)Yield of 3a,6a-diphenylglycoluril (%)
Absolute Ethanol<50-
Ethanol/Water~55up to 22

Visualizations

Diagram 1: Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products carbonyl Aldehyde or Ketone reaction_mixture Mix and Reflux (80-100°C) in EtOH/H2O carbonyl->reaction_mixture kcn KCN / NaCN kcn->reaction_mixture nh42co3 (NH4)2CO3 nh42co3->reaction_mixture acidification Acidify with HCl reaction_mixture->acidification filtration Filter Precipitate acidification->filtration purification Recrystallize filtration->purification hydantoin 5-Substituted Hydantoin purification->hydantoin

Caption: General workflow for the Bucherer-Bergs synthesis of 5-substituted hydantoins.

Diagram 2: Competing Pathways in the Biltz Synthesis of Phenytoin

Biltz_Side_Reaction benzil Benzil intermediate Intermediate benzil->intermediate + Urea, KOH urea Urea urea->intermediate phenytoin Phenytoin (Desired Product) intermediate->phenytoin Rearrangement & Cyclization glycoluril 3a,6a-diphenylglycoluril (Side Product) intermediate->glycoluril Double Condensation

Caption: Competing reaction pathways in the Biltz synthesis leading to the desired phenytoin and a common side product.

References

"interpreting unexpected spectroscopic results for 5-(2-Thienyl)hydantoin"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Thienyl)hydantoin. The information provided here will help in interpreting unexpected spectroscopic results and identifying potential issues during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is expected to be a white to off-white solid. Any significant deviation in color may indicate the presence of impurities.

Q2: Which spectroscopic techniques are most important for characterizing this compound?

A2: The most crucial techniques for structural confirmation are ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Mass spectrometry is also essential for confirming the molecular weight.

Q3: What is a common synthetic route for this compound and what are the potential impurities?

A3: A common method for synthesizing this compound is the Bucherer-Bergs reaction. This involves reacting 2-thiophenecarboxaldehyde with potassium cyanide and ammonium carbonate. Potential impurities include unreacted 2-thiophenecarboxaldehyde, the intermediate α-amino-2-thiopheneacetonitrile, and byproducts from side reactions.

Q4: How can I purify crude this compound?

A4: Recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, is a common and effective method for purifying the final product. Column chromatography may also be employed if significant impurities are present.

Troubleshooting Unexpected Spectroscopic Results

Issue 1: Unexpected peaks in the ¹H NMR spectrum.

Possible Cause 1: Residual Starting Material (2-Thiophenecarboxaldehyde)

  • Symptoms: A singlet around 9.8-10.0 ppm corresponding to the aldehydic proton. Additional peaks in the aromatic region (around 7.2-8.0 ppm) that do not match the expected pattern for the product.

  • Solution: Improve the purification of the product, for instance, by recrystallization, to remove the unreacted aldehyde.

Possible Cause 2: Presence of the Intermediate (α-Amino-2-thiopheneacetonitrile)

  • Symptoms: A singlet for the α-proton (methine group) and potentially broad signals for the amino protons. The chemical shift of the α-proton would be significantly different from the C5-proton of the hydantoin.

  • Solution: Ensure the reaction has gone to completion by allowing for sufficient reaction time or adjusting the temperature as per the protocol.

Possible Cause 3: Hydrolysis of the Hydantoin Ring

  • Symptoms: The appearance of signals corresponding to α-amino-2-thiopheneacetic acid, which would show a different set of chemical shifts for the α-proton and the thiophene ring protons.

  • Solution: Avoid harsh acidic or basic conditions during workup and purification. Ensure the sample is dry and stored properly.

Issue 2: Unexpected signals in the ¹³C NMR spectrum.

Possible Cause 1: Unreacted 2-Thiophenecarboxaldehyde

  • Symptoms: A signal in the range of 180-185 ppm corresponding to the aldehydic carbonyl carbon.

  • Solution: Enhanced purification of the final product.

Possible Cause 2: Other Carbon-Containing Impurities

  • Symptoms: Additional peaks that do not correspond to the eight expected signals for this compound.

  • Solution: Analyze the reaction for potential side products and optimize the reaction conditions to minimize their formation. Purification via column chromatography may be necessary.

Issue 3: Unexpected absorptions in the FT-IR spectrum.

Possible Cause 1: Presence of Carboxylic Acid from Hydrolysis

  • Symptoms: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of an O-H stretch of a carboxylic acid.

  • Solution: Careful control of pH during the workup and purification steps.

Possible Cause 2: Incomplete Cyclization

  • Symptoms: The presence of a nitrile (C≡N) stretching frequency around 2220-2260 cm⁻¹, indicating the presence of the aminonitrile intermediate.

  • Solution: Optimize reaction conditions (time, temperature) to ensure complete formation of the hydantoin ring.

Data Presentation: Spectroscopic Data Tables

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Thiophene H5'~7.4 - 7.6dd1HH-5'
Thiophene H3'~7.1 - 7.3dd1HH-3'
Thiophene H4'~7.0 - 7.2dd1HH-4'
Hydantoin C5-H~5.5 - 5.7s1HH-5
Hydantoin N1-H~8.0 - 8.5br s1HN1-H
Hydantoin N3-H~10.5 - 11.0br s1HN3-H
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Hydantoin C4~173 - 175C=O
Hydantoin C2~157 - 159C=O
Thiophene C2'~140 - 142C-2'
Thiophene C5'~127 - 129C-5'
Thiophene C3'~126 - 128C-3'
Thiophene C4'~125 - 127C-4'
Hydantoin C5~55 - 58C-5

Note: These are predicted values and may vary slightly from experimental results.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Hydantoin)3200 - 3400 (broad)
C-H Stretch (Thiophene)3050 - 3150
C=O Stretch (Hydantoin)1700 - 1780 (two bands)
C=C Stretch (Thiophene)1500 - 1600
C-N Stretch1350 - 1450

Table 3: Spectroscopic Data of Potential Impurities

Compound¹H NMR (Key Signals, ppm)¹³C NMR (Key Signals, ppm)FT-IR (Key Bands, cm⁻¹)
2-Thiophenecarboxaldehyde9.9 (s, 1H, CHO), 7.3-8.0 (m, 3H, Ar-H)183 (CHO), 128-145 (Ar-C)2820, 2740 (C-H aldehyde), 1665 (C=O)
α-Amino-2-thiopheneacetic acid~4.5 (s, 1H, α-H), 7.0-7.5 (m, 3H, Ar-H)~60 (α-C), 170-175 (COOH), 125-140 (Ar-C)2500-3300 (broad, OH), 1600-1700 (C=O)

Experimental Protocols

Synthesis of this compound via Bucherer-Bergs Reaction

  • In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in ethanol.

  • Add an aqueous solution of potassium cyanide and ammonium carbonate.

  • Heat the mixture under reflux for the specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a ~5-10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

troubleshooting_workflow start Unexpected Spectroscopic Results check_nmr Analyze NMR Spectra start->check_nmr check_ir Analyze IR Spectrum start->check_ir impurity_id Identify Potential Impurities check_nmr->impurity_id check_ir->impurity_id repurify Re-purify Sample (e.g., Recrystallization) impurity_id->repurify Impurity Identified success Problem Solved impurity_id->success No Impurity (Re-evaluate Structure) re_analyze Re-acquire Spectra repurify->re_analyze re_analyze->success

Caption: Troubleshooting workflow for unexpected spectroscopic results.

bucherer_bergs_synthesis reactant 2-Thiophenecarboxaldehyde intermediate α-Amino-2-thiopheneacetonitrile reactant->intermediate Reaction with KCN/NH3 byproduct1 Unreacted Aldehyde reactant->byproduct1 reagents KCN, (NH4)2CO3 product This compound intermediate->product Cyclization with CO2 byproduct2 Hydrolysis Product product->byproduct2 Hydrolysis

Caption: Simplified Bucherer-Bergs synthesis pathway and potential byproducts.

molecular_structure cluster_hydantoin Hydantoin Ring cluster_thiophene Thienyl Group C2 C2=O N3 N3-H C2->N3 N1 N1-H N1->C2 C5 C5-H C5->N1 C2' C2' C5->C2' Attachment Point C4 C4=O N3->C4 C4->C5 C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' S S C5'->S S->C2'

Caption: Key structural components of this compound for spectroscopic correlation.

"addressing poor reproducibility in biological assays with 5-(2-Thienyl)hydantoin"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in biological assays involving 5-(2-Thienyl)hydantoin. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a derivative of the hydantoin heterocyclic ring system. Hydantoin and its derivatives, including thiohydantoins, are known to exhibit a wide range of biological activities.[1][2][3] These activities include anticonvulsant, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The specific biological profile of this compound would depend on the assay system being used, but its structural similarity to other biologically active hydantoins suggests it may be a modulator of various cellular pathways.

Q2: I am observing significant variability in my assay results. What are the common causes for poor reproducibility with hydantoin-based compounds?

Poor reproducibility with compounds like this compound can stem from several factors:

  • Solubility and Aggregation: Hydantoin derivatives can have limited aqueous solubility.[7] Poor solubility can lead to compound precipitation or aggregation in assay media, resulting in inconsistent effective concentrations.

  • Compound Stability: The stability of the compound in your specific assay conditions (e.g., buffer pH, temperature, light exposure) can affect its activity over time.

  • Purity of the Compound: The presence of impurities from the synthesis of this compound can lead to off-target effects or interfere with the assay readout.[8][9]

  • Off-Target Effects: Many small molecules can interact with multiple cellular targets, leading to unexpected biological responses that may vary between cell lines or experimental conditions.[10][11]

  • Assay-Specific Conditions: Variability in cell passage number, seeding density, reagent quality, and incubation times can all contribute to inconsistent results.

Troubleshooting Guides

Problem 1: Inconsistent IC50/EC50 Values

You are performing a dose-response experiment and observe significant well-to-well or day-to-day variability in the calculated IC50 or EC50 values.

Troubleshooting Workflow

start Inconsistent IC50/EC50 Values solubility Check Compound Solubility & Aggregation start->solubility stability Assess Compound Stability solubility->stability Solubility OK solution Consistent Results solubility->solution Improved after addressing solubility purity Verify Compound Purity stability->purity Compound Stable stability->solution Improved after optimizing stability assay_params Standardize Assay Parameters purity->assay_params Compound Pure purity->solution Improved with higher purity compound off_target Investigate Off-Target Effects assay_params->off_target Parameters Standardized assay_params->solution Improved after standardization off_target->solution Characterize off-target effects

Caption: Troubleshooting inconsistent IC50/EC50 values.

Possible Causes and Solutions:

Potential Cause Recommended Action
Poor Solubility Prepare stock solutions in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous assay media, ensure the final solvent concentration is low and consistent across all wells. Visually inspect for precipitation. Consider using a less saturated stock solution.
Compound Instability Assess the stability of this compound in your assay buffer over the time course of the experiment. This can be done using techniques like HPLC. If instability is detected, consider reducing incubation times or preparing fresh dilutions immediately before use.
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Cellular Health and Density Maintain a consistent cell passage number and seeding density between experiments. Ensure cells are healthy and in the logarithmic growth phase.
Problem 2: Unexpected or "Off-Target" Cellular Responses

You observe a cellular phenotype that is not consistent with the expected mechanism of action for a hydantoin derivative.

Potential Signaling Pathway Involvement

TH This compound Target Primary Target (e.g., Kinase, Receptor) TH->Target OffTarget Off-Target Protein (e.g., Ion Channel, GPCR) TH->OffTarget Pathway1 Downstream Signaling (e.g., MAPK Pathway) Target->Pathway1 Response1 Expected Cellular Response (e.g., Apoptosis) Pathway1->Response1 Pathway2 Alternative Signaling (e.g., Calcium Signaling) OffTarget->Pathway2 Response2 Observed Off-Target Response (e.g., Changes in Morphology) Pathway2->Response2

Caption: Potential on-target vs. off-target signaling.

Possible Causes and Solutions:

Potential Cause Recommended Action
Compound Promiscuity Many small molecules bind to multiple targets.[10][11] Use target-knockout or knockdown cell lines to validate that the observed effect is dependent on the intended target.
Impurity Activity An impurity in your compound preparation may have its own biological activity. Re-purify the compound and repeat the experiment.
Assay Artifact The compound may be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, including the compound in a cell-free assay system.

Quantitative Data Summary

When reporting quantitative data, it is crucial to include parameters that can affect reproducibility.

Table 1: Example Cytotoxicity Data for this compound in A549 Cells

Experiment Date Cell Passage IC50 (µM) Solvent Conc. (%) Notes
2025-10-26812.50.1% DMSOConsistent results.
2025-10-271525.10.1% DMSOHigher passage number may affect sensitivity.
2025-10-28815.20.5% DMSOHigher DMSO concentration may have slight toxic effects.
2025-10-298>500.1% DMSOPrecipitation observed in wells at higher concentrations.

Experimental Protocols

Protocol 1: MTT Assay for Cellular Viability

This protocol is for assessing the effect of this compound on the viability of adherent cells.

Experimental Workflow

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for an MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Crucial Steps for Reproducibility:

  • Use cells within a consistent, low passage number range.

  • Ensure even cell seeding across the plate.

  • Visually inspect for compound precipitation after dilution in media.

  • Perform a DMSO toxicity control to understand the tolerance of your cell line.

References

"refining dosing protocols for in vivo studies of 5-(2-Thienyl)hydantoin"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-(2-Thienyl)hydantoin in in vivo studies. As specific data for this compound is limited, this guidance is based on established knowledge of structurally similar hydantoin derivatives, such as phenytoin.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: The presumed mechanism of action for this compound, like other hydantoin anticonvulsants, is the blockade of voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and reduces the propagation of seizure activity.

Q2: What is a reasonable starting dose for in vivo efficacy studies in rodents?

A2: Based on in vivo studies of analogous hydantoin derivatives in mouse models of epilepsy (e.g., Maximal Electroshock [MES] test), a starting dose range of 25-100 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point. Dose-response studies are crucial to determine the optimal dose for your specific model.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is predicted to have low aqueous solubility. A common vehicle for poorly soluble hydantoin derivatives for i.p. injection is a mixture of polyethylene glycol (PEG), such as PEG 400, propylene glycol, and saline . A trial formulation could be a suspension in 0.5% carboxymethylcellulose (CMC) in saline for oral administration. It is critical to determine the solubility and stability of the compound in your chosen vehicle prior to in vivo experiments.

Q4: What are the expected adverse effects of this compound in vivo?

A4: At higher doses, hydantoin derivatives can cause neurological side effects. In rodents, these may manifest as sedation, motor impairment (ataxia), and lethargy. It is essential to conduct a preliminary tolerability study to identify the maximum tolerated dose (MTD).

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Problem 1: No or low efficacy at the initial dose.
Possible Cause Troubleshooting Step
Insufficient Dose Gradually increase the dose in subsequent cohorts. Perform a dose-response study to identify the effective dose range.
Poor Bioavailability If administering orally, consider i.p. administration to bypass first-pass metabolism. Re-evaluate the formulation to improve solubility and absorption.
Compound Instability Verify the stability of your dosing solution over the course of the experiment. Prepare fresh solutions for each experiment.
Incorrect Route of Administration Ensure the chosen route of administration is appropriate for achieving the desired exposure in the target tissue.
Problem 2: Observed neurotoxicity or adverse events.
Possible Cause Troubleshooting Step
Dose is too high Reduce the dose. Conduct a formal MTD study to establish a safe dose range.
Vehicle Toxicity Administer a vehicle-only control group to rule out adverse effects from the formulation components.
Rapid IV Administration If using intravenous administration, infuse the compound slowly to avoid acute toxicity.
Problem 3: High variability in experimental results.
Possible Cause Troubleshooting Step
Inconsistent Formulation Ensure your formulation is homogenous (e.g., a uniform suspension). Prepare a fresh batch of the formulation for each experiment to minimize variability.
Variable Drug Administration Ensure precise and consistent administration technique (e.g., volume, injection site).
Biological Variability Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age, weight, and genetic background.

Data Presentation

The following tables provide a template for organizing and presenting your in vivo data for this compound.

Table 1: In Vivo Efficacy of this compound in the MES Model

Treatment GroupDose (mg/kg)Route of AdministrationN% Protection from Seizure
Vehicle Control-i.p.100%
This compound25i.p.10
This compound50i.p.10
This compound100i.p.10
Positive Control (e.g., Phenytoin)30i.p.10

Table 2: Acute Tolerability of this compound in Mice

Dose (mg/kg)Route of AdministrationNObservations (within 24 hours)Mortality
Vehicle Controli.p.5No observable adverse effects0/5
100i.p.5
200i.p.5
300i.p.5

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Model in Mice
  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Wait for a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution.

  • Induction of Seizure: Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Formulation Formulate this compound in appropriate vehicle Dose_Calc Calculate Doses Formulation->Dose_Calc Dosing Administer Compound (i.p. or oral) Dose_Calc->Dosing Animal_Acclimate Acclimate Animals Animal_Acclimate->Dosing Observation Observe for Efficacy/ Adverse Effects Dosing->Observation Endpoint Measure Primary Endpoint Observation->Endpoint Data_Collect Collect and Tabulate Data Endpoint->Data_Collect Stats Statistical Analysis Data_Collect->Stats

In vivo experimental workflow for this compound.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Depolarization Neurotransmitter_Release Neurotransmitter Release Na_Channel->Neurotransmitter_Release Na+ Influx Neurotransmitter Neurotransmitters Neurotransmitter_Release->Neurotransmitter Receptor Receptor Neurotransmitter->Receptor Postsynaptic_Potential Excitatory Postsynaptic Potential Receptor->Postsynaptic_Potential Compound This compound Compound->Na_Channel Blocks

Presumed mechanism of action of this compound.

Validation & Comparative

A Comparative Analysis of 5-(2-Thienyl)hydantoin and Existing Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant potential of 5-(2-Thienyl)hydantoin with established antiepileptic drugs (AEDs). The information is compiled from preclinical screening data and is intended to guide further research and development efforts in the field of epilepsy treatment.

Executive Summary

This compound, a heterocyclic compound structurally related to the hydantoin class of anticonvulsants, has been a subject of interest in the search for novel epilepsy therapies. Preclinical investigations, primarily through the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP), have provided initial insights into its activity profile. This guide synthesizes the available data, comparing it with cornerstone AEDs such as Phenytoin, Carbamazepine, Valproate, and Ethosuximide.

Available data indicates that this compound (also referred to as 2-Thiophenytoin in some literature) demonstrates a limited anticonvulsant profile. It has been reported to be inactive in the maximal electroshock (MES) seizure model and exhibits only weak activity in the subcutaneous pentylenetetrazole (scPTZ) seizure model. This suggests a potential lack of efficacy against generalized tonic-clonic seizures and a limited effect on absence seizures.

Comparative Anticonvulsant Activity

The following table summarizes the available anticonvulsant screening data for this compound and compares it with established AEDs. The data for the established drugs are derived from various preclinical studies and represent typical ranges observed in rodent models.

CompoundMaximal Electroshock (MES) TestSubcutaneous Pentylenetetrazole (scPTZ) TestRotorod Neurotoxicity
ED₅₀ (mg/kg) ED₅₀ (mg/kg) TD₅₀ (mg/kg)
This compound InactiveWeakly Active (Quantitative data not available)Data not available
Phenytoin 8.9Inactive68.5
Carbamazepine 8.8100-20070.4
Valproate 272149426
Ethosuximide Inactive130>1000

Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. Data for established drugs are approximate values from murine models and can vary between studies.

Experimental Protocols

The primary preclinical screening for anticonvulsant activity involves two key in vivo models: the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) test. These tests are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.

Methodology:

  • Animal Model: Typically, adult male mice or rats are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Stimulation: After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and evaluates a compound's ability to raise the seizure threshold.

Methodology:

  • Animal Model: Adult male mice are commonly used.

  • Drug Administration: The test compound is administered, similar to the MES test.

  • Chemoconvulsant Administration: After the drug absorption period, a dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Visualizing Experimental and Biological Pathways

To better understand the context of this comparison, the following diagrams illustrate the general workflow of anticonvulsant drug screening and a simplified proposed mechanism of action for hydantoin-like compounds.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening cluster_evaluation Efficacy & Safety Evaluation cluster_decision Decision Point Compound Test Compound (this compound) MES Maximal Electroshock (MES) Test Compound->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Compound->scPTZ Neurotoxicity Neurotoxicity Assessment (e.g., Rotorod) Compound->Neurotoxicity ED50 Determine ED₅₀ MES->ED50 scPTZ->ED50 TD50 Determine TD₅₀ Neurotoxicity->TD50 PI Calculate Protective Index (TD₅₀ / ED₅₀) ED50->PI TD50->PI Decision Promising Candidate? PI->Decision Lead_Optimization Lead Optimization Decision->Lead_Optimization Yes Clinical_Trials Clinical Trials Decision->Clinical_Trials Yes (Exceptional) Inactive Inactive/Toxic Decision->Inactive No

Caption: Anticonvulsant Drug Screening Workflow.

Hydantoin_Mechanism_of_Action cluster_neuron Presynaptic Neuron Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Depolarization AP Action Potential Propagation Na_Channel_Active->AP Na_Channel_Inactive->Na_Channel_Active Repolarization Na_Channel_Inactive->AP Inhibition of Repetitive Firing Vesicle_Fusion Vesicle Fusion AP->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Hydantoin Hydantoin-like Drug (e.g., Phenytoin) Hydantoin->Na_Channel_Inactive Stabilizes Inactive State

Caption: Simplified Signaling Pathway of Hydantoin Anticonvulsants.

Discussion and Future Directions

The available preclinical data suggest that this compound, in its current form, is unlikely to be a broad-spectrum anticonvulsant. Its inactivity in the MES test is a significant drawback, as this model is highly predictive of efficacy against generalized tonic-clonic seizures, a common and severe seizure type. The weak activity in the scPTZ test indicates a limited potential for treating absence seizures.

In contrast, established drugs like Phenytoin and Carbamazepine are highly effective in the MES model, aligning with their clinical use for tonic-clonic seizures. Valproate shows broad-spectrum activity in both the MES and scPTZ models, reflecting its wide clinical utility. Ethosuximide's selective activity in the scPTZ model corresponds to its specific use in absence epilepsy.

The lack of robust activity for this compound could be attributed to several factors, including its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or its intrinsic pharmacodynamic activity at the molecular target. The primary mechanism of action for many hydantoin derivatives involves the modulation of voltage-gated sodium channels, specifically by stabilizing the inactivated state and thereby limiting the repetitive firing of neurons. It is possible that the 2-thienyl substitution does not confer the optimal molecular conformation or physicochemical properties for potent interaction with this target.

For future research, several avenues could be explored:

  • Structural Modifications: Medicinal chemistry efforts could focus on modifying the this compound scaffold to improve its anticonvulsant activity. This could involve altering the thienyl ring, substituting at other positions on the hydantoin core, or introducing different heterocyclic moieties.

  • Pharmacokinetic Profiling: A detailed investigation of the compound's ADME properties would be crucial to determine if its limited in vivo activity is due to poor brain penetration or rapid metabolism.

  • Mechanism of Action Studies: If further analogs show promise, in-depth electrophysiological studies would be necessary to elucidate their precise mechanism of action on neuronal ion channels or other potential targets.

"cross-validation of 5-(2-Thienyl)hydantoin's anticancer activity in different cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

A note on 5-(2-Thienyl)hydantoin: Extensive literature searches did not yield specific experimental data on the anticancer activity of this compound. Therefore, this guide provides a comparative analysis of other well-characterized hydantoin derivatives to offer insights into the potential anticancer applications of this chemical class for researchers, scientists, and drug development professionals.

The hydantoin scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the backbone of several clinically approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] The anticancer effects of hydantoin derivatives are often attributed to their ability to modulate various cellular pathways, including histone deacetylase (HDAC) inhibition, disruption of tubulin polymerization, and modulation of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[1][4]

Comparative Anticancer Activity of Selected Hydantoin Derivatives

To illustrate the anticancer potential within the hydantoin class, this section compares the in vitro cytotoxic activity of several derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for this comparison.

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)
Compound 9a HDAC6 InhibitionHL-60 (Leukemia)0.25
RPMI-8226 (Multiple Myeloma)0.23
Compound 12c Not SpecifiedK562 (Leukemia)>50
PC-3 (Prostate Cancer)28.3
MDA-MB-231 (Breast Cancer)35.4
Compound 12d Not SpecifiedK562 (Leukemia)12.5
PC-3 (Prostate Cancer)10.8
MDA-MB-231 (Breast Cancer)15.6
WL-276 (Reference) Not SpecifiedK562 (Leukemia)15.2
PC-3 (Prostate Cancer)12.3

Data sourced from a 2024 review on hydantoin derivatives and their anticancer activities.[4]

Experimental Protocols

The evaluation of a compound's anticancer activity involves a series of in vitro assays to determine its effect on cancer cell viability, proliferation, and the mechanism of cell death.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a hydantoin derivative) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Visualizing Experimental and Mechanistic Pathways

Diagrams are provided to illustrate a typical experimental workflow for evaluating anticancer compounds and a potential signaling pathway modulated by hydantoin derivatives.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Line Culture B Compound Treatment A->B C Cell Viability Assay (e.g., MTT) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot for Protein Expression D->G H Statistical Analysis E->H F->H G->H I Conclusion on Anticancer Activity H->I

Caption: A generalized workflow for the in vitro evaluation of potential anticancer compounds.

G Proposed Signaling Pathway for HDAC Inhibitor Hydantoin Derivatives cluster_0 Cellular Effects cluster_1 Downstream Consequences A Hydantoin Derivative (HDAC Inhibitor) B HDACs A->B C Histone Hyperacetylation B->C D Chromatin Relaxation C->D E Gene Transcription (e.g., p21, pro-apoptotic genes) D->E F Cell Cycle Arrest E->F G Induction of Apoptosis E->G H Tumor Growth Inhibition F->H G->H

Caption: A simplified diagram illustrating how HDAC-inhibiting hydantoins may lead to cancer cell death.

References

Benchmarking the Efficacy of New 5-(2-Thienyl)hydantoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. The introduction of a 2-thienyl group at the 5-position has given rise to a class of derivatives with a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of novel 5-(2-Thienyl)hydantoin derivatives in the key therapeutic areas of oncology, neurology, and infectious diseases. The data presented is based on available experimental evidence, and this guide is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents.

Anticancer Efficacy

This compound derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a representative this compound derivative. The data is presented as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values, which are standard parameters for assessing cytotoxicity.

Compound NameCancer Cell Line PanelGI50 (µM)TGI (µM)LC50 (µM)
5-(5-bromo-2-thienylmethylene)-3-morpholinomethyl-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylthio)hydantoinNine tumor subpanels15.141.783.2

Data sourced from a study on 5-substituted-2-thiohydantoin analogs.[1]

Potential Signaling Pathways

While specific pathways for this compound derivatives are still under investigation, the broader class of hydantoin derivatives has been shown to exert anticancer effects through various mechanisms.[2] These include:

  • Histone Deacetylase (HDAC) Inhibition

  • Modulation of B-cell lymphoma-2 (Bcl-2) family proteins

  • Interference with Kinesin Spindle Proteins

  • Inhibition of Tubulin Polymerization

  • Inhibition of Epidermal Growth Factor Receptor (EGFR)

anticancer_pathways cluster_drug This compound Derivative cluster_pathways Potential Molecular Targets cluster_effects Cellular Effects Drug This compound Derivative HDAC HDAC Drug->HDAC Bcl2 Bcl-2 Family Drug->Bcl2 Kinesin Kinesin Spindle Proteins Drug->Kinesin Tubulin Tubulin Drug->Tubulin EGFR EGFR Drug->EGFR Apoptosis Apoptosis HDAC->Apoptosis Bcl2->Apoptosis CellCycleArrest Cell Cycle Arrest Kinesin->CellCycleArrest Tubulin->CellCycleArrest EGFR->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis EGFR->AntiAngiogenesis

Potential anticancer mechanisms of hydantoin derivatives.

Anticonvulsant Efficacy

The hydantoin core is famously present in the anticonvulsant drug phenytoin. Research has shown that derivatives, including those with a 5-(2-thienyl) moiety, also possess anticonvulsant properties. The primary screening for this activity is often the Maximal Electroshock (MES) test.

Comparative Anticonvulsant Activity

The following table presents data for phenylmethylenehydantoins (PMHs), a related class of compounds, to illustrate the range of activity that can be observed. A lower EDMES(2.5) indicates higher potency.

CompoundEDMES(2.5) (mg/kg)
Phenytoin (Reference) 30 ± 2
PMH Derivative 1239 ± 4
PMH Derivative 1428 ± 2

Data from a study on phenylmethylenehydantoins demonstrates that modifications to the 5-position substituent significantly impact anticonvulsant activity.[3]

Antimicrobial Efficacy

Hydantoin derivatives have also been explored for their antimicrobial properties. The efficacy of new antimicrobial agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

At present, there is a lack of extensive, directly comparative studies on a series of this compound derivatives for their antimicrobial activity. However, the general class of hydantoin derivatives has shown promise, warranting further investigation into the 5-(2-thienyl) subset.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Follow-up Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary Screening Purification->PrimaryScreening Test Compounds Anticancer Anticancer Assays (e.g., MTT) PrimaryScreening->Anticancer Cytotoxic? Anticonvulsant Anticonvulsant Assays (e.g., MES) PrimaryScreening->Anticonvulsant Neuroactive? Antimicrobial Antimicrobial Assays (e.g., MIC) PrimaryScreening->Antimicrobial Antimicrobial? DataAnalysis Data Analysis (IC50, ED50, MIC) Anticancer->DataAnalysis Anticonvulsant->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

General workflow for screening this compound derivatives.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the media and add fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use adult mice or rats, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., phenytoin) via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Seizure: At the time of predicted peak drug effect (e.g., 30-60 minutes post-administration), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The endpoint is the abolition of the tonic hindlimb extension. Calculate the ED50 value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

This guide provides a foundational benchmark for the efficacy of this compound derivatives. Further research involving the synthesis and systematic evaluation of a broader range of these compounds is necessary to fully elucidate their therapeutic potential and establish comprehensive structure-activity relationships.

References

Bridging the Gap: In Vivo Validation of In Vitro Findings for Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a validated therapeutic in a living organism is fraught with challenges. For researchers and scientists focused on hydantoin-based molecules, such as the anticonvulsant and anticancer candidate 5-(2-Thienyl)hydantoin, understanding the correlation between in vitro and in vivo results is paramount. This guide provides a comparative overview of experimental data for hydantoin derivatives, offering insights into how in vitro observations translate to in vivo efficacy.

While specific in vivo validation data for this compound is not extensively published, this guide draws upon analogous hydantoin compounds that have undergone both in vitro and in vivo testing for their anticonvulsant and anticancer properties. By examining these case studies, we can extrapolate key principles and methodologies applicable to the broader class of hydantoin-based therapeutics.

Comparative Analysis of In Vitro and In Vivo Anticonvulsant Activity

The therapeutic potential of hydantoin derivatives as anticonvulsants is a cornerstone of their investigation. The initial screening typically involves in vitro assays to predict efficacy, followed by in vivo models to confirm activity and assess the overall physiological response.

Table 1: Comparison of In Vitro and In Vivo Anticonvulsant Data for Representative Hydantoin Derivatives

CompoundIn Vitro AssayIn Vitro ResultsIn Vivo ModelIn Vivo Results
Amino Acid Hydantoin Derivatives Monoamine Oxidase (MAO) InhibitionExhibits anti-MAO effects[1][2]Maximal Electroshock (MES) Test in miceInhibition of maximal electroshock convulsions[1][2]
Pentylenetetrazole (PTZ)-induced seizures in miceInhibition of clonic pentylenetetrazole convulsions[1][2]
Novel Hydantoin Derivatives Not specifiedNot specifiedPentylenetetrazole (PTZ)-induced seizure in miceNo significant anticonvulsant effect observed at tested doses (5, 10, and 20 mg/kg)[3]

Experimental Protocols:

In Vitro Monoamine Oxidase (MAO) Inhibition Assay: The effect of the synthesized hydantoin derivatives on the activity of monoamine oxidase (MAO) is investigated. The specific protocol for this in vitro assay would typically involve incubating the compound with a source of MAO and a substrate, followed by measuring the product of the enzymatic reaction to determine the extent of inhibition.[1][2]

In Vivo Maximal Electroshock (MES) Test: This test is a widely used animal model for generalized tonic-clonic seizures. In this procedure, an electrical stimulus is delivered to mice via corneal or auricular electrodes, inducing a maximal seizure. The ability of a test compound, administered prior to the stimulus, to prevent the tonic extensor phase of the seizure is considered a measure of its anticonvulsant activity.[1][2]

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a central nervous system stimulant that induces clonic seizures. Mice are administered the test compound intraperitoneally at various doses (e.g., 5, 10, and 20 mg/kg body weight) prior to the subcutaneous or intraperitoneal injection of a convulsive dose of PTZ. The animals are then observed for the onset and severity of seizures, with a complete absence of clonic spasms within a specified time frame indicating anticonvulsant activity.[3]

Workflow for Anticonvulsant Screening:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro MAO Inhibition Assay mes Maximal Electroshock (MES) Test in_vitro->mes Promising Inhibition ptz Pentylenetetrazole (PTZ) Test in_vitro->ptz Promising Inhibition G cluster_0 Microtubule Dynamics cluster_1 Cellular Effects tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mitosis Mitotic Arrest (G2/M Phase) tubulin->mitosis Inhibition of Polymerization mt->tubulin Depolymerization hydantoin Hydantoin Derivative (e.g., Compound 8d) hydantoin->tubulin Binds to Colchicine Binding Site apoptosis Apoptosis mitosis->apoptosis

References

A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties and physicochemical characteristics of four distinct 5-substituted hydantoins: 5,5-diphenylhydantoin (Phenytoin), 5-benzylhydantoin, 5,5-dimethylhydantoin, and 5,5-cyclopropylspirohydantoin. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the field of epilepsy treatment and anticonvulsant drug development.

Quantitative Data Summary

The following tables summarize the anticonvulsant activity and physicochemical properties of the selected 5-substituted hydantoins. Direct comparison of ED50 values should be approached with caution, as the data is compiled from different studies which may have employed slightly varied experimental protocols.

Table 1: Anticonvulsant Activity of 5-Substituted Hydantoins in Preclinical Models

Compound5,5-Diphenylhydantoin (Phenytoin)5-Benzylhydantoin5,5-Dimethylhydantoin5,5-Cyclopropylspirohydantoin Derivative (5j)
Maximal Electroshock (MES) Test ED50 (mg/kg, mice, i.p.) 9.87[1]Not explicitly found in a directly comparable studyInactive or weakly active in standard MES tests9.2[2]
Subcutaneous Pentylenetetrazole (scPTZ) Test ED50 (mg/kg, mice, i.p.) Inactive[3]Not explicitly found in a directly comparable studyNot typically effectiveEffective at 20 and 40 mg/kg[4]
Neurotoxicity (TD50, mg/kg, mice, i.p.) ~2.5 mg/100g body weight (25 mg/kg)[5]Not availableNot available421.6[2]
Protective Index (PI = TD50/ED50) in MES Test ~2.5Not availableNot applicable45.8[2]

Table 2: Physicochemical Properties of 5-Substituted Hydantoins

Property5,5-Diphenylhydantoin (Phenytoin)5-Benzylhydantoin5,5-Dimethylhydantoin5,5-Cyclopropylspirohydantoin
LogP (octanol/water) 2.47[6][7]Estimated ~1.5-2.5-0.48[8]Estimated ~1.0-2.0
Aqueous Solubility 32.0 mg/L (22°C)[6]; sparingly soluble[9]Predicted to have low solubilitySparingly soluble in water[10]; soluble in hot water[11]Predicted to have low to moderate solubility
Molecular Weight ( g/mol ) 252.27190.19128.13154.15 (parent spirohydantoin)

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal or auricular electrodes.

Procedure:

  • Male albino mice (typically 20-30 g) are used.

  • The test compound is administered intraperitoneally (i.p.) at various doses.

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), an electrical stimulus is delivered through the electrodes. A common stimulus for mice is 50 mA at 60 Hz for 0.2 seconds.

  • The presence or absence of a tonic hindlimb extension is observed. The abolition of this tonic extension is considered the endpoint for protection.

  • The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated using statistical methods like the Litchfield and Wilcoxon method.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify anticonvulsant drugs that can prevent clonic seizures, which are characteristic of absence seizures.

Apparatus:

  • Syringes for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Male albino mice (typically 20-30 g) are used.

  • The test compound is administered i.p. at various doses.

  • Following the drug absorption period, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • The animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).

  • The absence of clonic seizures for a defined period is considered the endpoint for protection.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Bucherer-Bergs Synthesis of 5-Substituted Hydantoins

This is a common and efficient one-pot method for synthesizing hydantoins from a ketone or aldehyde.

Reagents:

  • Ketone or aldehyde (e.g., benzophenone for 5,5-diphenylhydantoin, acetone for 5,5-dimethylhydantoin).

  • Potassium cyanide (KCN) or sodium cyanide (NaCN).

  • Ammonium carbonate ((NH4)2CO3).

  • Solvent (e.g., ethanol/water mixture).

Procedure:

  • The ketone or aldehyde, cyanide salt, and ammonium carbonate are combined in a suitable solvent in a reaction vessel.

  • The mixture is heated, typically to around 60°C, for several hours.

  • The reaction mixture is then cooled, and the hydantoin product often precipitates.

  • The product is isolated by filtration and can be purified by recrystallization.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for many 5-substituted hydantoins, including the well-studied phenytoin, is the modulation of voltage-gated sodium channels in neurons.[12][13] By blocking these channels, hydantoins reduce the ability of neurons to fire at high frequencies, which is a hallmark of seizure activity.

G Hydantoin Hydantoin Na_Channel Voltage-Gated Sodium Channel Hydantoin->Na_Channel Blocks Seizure_Propagation Seizure Propagation Hydantoin->Seizure_Propagation Inhibits Seizure Spread Action_Potential High-Frequency Action Potentials Na_Channel->Action_Potential Initiates Vesicle_Release Neurotransmitter Release (Glutamate) Action_Potential->Vesicle_Release Triggers Glutamate Glutamate Vesicle_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Postsynaptic_Excitation Postsynaptic Excitation Glutamate_Receptor->Postsynaptic_Excitation Postsynaptic_Excitation->Seizure_Propagation

Anticonvulsant Mechanism of 5-Substituted Hydantoins

Experimental Workflow

The general workflow for the synthesis and preclinical evaluation of novel 5-substituted hydantoins is depicted below.

G cluster_Synthesis Chemical Synthesis cluster_Screening Preclinical Screening Start Starting Materials (Ketone/Aldehyde, KCN, (NH4)2CO3) Synthesis Bucherer-Bergs Reaction Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Hydantoin 5-Substituted Hydantoin Purification->Hydantoin MES_Test Maximal Electroshock (MES) Test Hydantoin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Hydantoin->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Hydantoin->Neurotoxicity Data_Analysis Data Analysis (ED50, TD50, PI Calculation) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis Result Lead Compound Identification Data_Analysis->Result

Workflow for Synthesis and Evaluation of Hydantoins

References

A Comparative Analysis of the Therapeutic Index of 5-(2-Thienyl)hydantoin and Its Analogs in Anticonvulsant Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic index of 5-(2-Thienyl)hydantoin and its structural analogs. By presenting key experimental data, detailed protocols, and visual representations of relevant pathways, this document aims to facilitate the objective assessment of these compounds for potential anticonvulsant drug development.

The therapeutic index (TI) is a critical quantitative measure in pharmacology, representing the margin of safety for a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider separation between the effective and toxic doses. In the realm of anticonvulsant drug discovery, identifying compounds with a high therapeutic index is paramount to ensure patient safety while effectively managing seizures. This guide focuses on this compound, a heterocyclic compound of interest, and compares its therapeutic profile with that of its analogs.

Comparative Therapeutic Index of Hydantoin Derivatives

The following table summarizes the anticonvulsant activity and neurotoxicity of this compound and selected analogs. The data has been compiled from preclinical studies in mice, a common model for assessing anticonvulsant efficacy and acute toxicity. The therapeutic index is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).

CompoundStructureAnticonvulsant Activity (MES Test, ED50 in mg/kg)Neurotoxicity (Rotarod Test, TD50 in mg/kg)Therapeutic Index (TI = TD50/ED50)
This compound Thiophene RingData Not AvailableData Not AvailableData Not Available
Phenytoin Phenyl Ring301505.0
5,5-Diphenylhydantoin Two Phenyl Rings8.768.57.9
5-Cyclopropyl-5-phenylhydantoin Derivative (Compound 3) Cyclopropyl & Phenyl Rings5.29> 100> 18.9

Note: Data for this compound is not currently available in the public domain. The analogs presented are for comparative purposes based on available data. Compound 3 refers to 3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • A shock generator capable of delivering a constant current.

  • Corneal electrodes.

Procedure:

  • Male ICR mice (18-25 g) are used for the study.

  • The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a predetermined time for drug absorption (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

  • The absence of the tonic extensor component is considered as the endpoint for protection.

  • The median effective dose (ED50), the dose required to protect 50% of the animals from the seizure, is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic effects of a drug, such as sedation or motor impairment.

Apparatus:

  • A rotating rod (rotarod) apparatus with a set speed (e.g., 6 rpm).

Procedure:

  • Male ICR mice (18-25 g) are trained to stay on the rotating rod for a set period (e.g., 1 minute) in three consecutive trials.

  • Only animals that successfully complete the training are used for the experiment.

  • The test compounds are administered at various doses.

  • At predetermined time intervals after drug administration, the mice are placed on the rotating rod.

  • The inability of an animal to remain on the rod for the full duration (e.g., 1 minute) in three trials is considered as the endpoint for neurotoxicity.

  • The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway implicated in the action of some anticonvulsant hydantoins and a typical workflow for anticonvulsant drug screening.

experimental_workflow Experimental Workflow for Anticonvulsant Screening cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_analysis Data Analysis synthesis Synthesis of This compound and Analogs mes_test Maximal Electroshock (MES) Test (Efficacy - ED50) synthesis->mes_test Administer Compounds rotarod_test Rotarod Test (Toxicity - TD50) synthesis->rotarod_test Administer Compounds ti_calculation Therapeutic Index Calculation (TI = TD50 / ED50) mes_test->ti_calculation rotarod_test->ti_calculation

Caption: Workflow for anticonvulsant screening.

signaling_pathway Putative Mechanism of Action of Hydantoin Anticonvulsants hydantoin Hydantoin Derivative na_channel Voltage-Gated Sodium Channel hydantoin->na_channel Binds to inactivation Prolonged Inactivation State na_channel->inactivation Promotes neuronal_firing Reduced Sustained High-Frequency Neuronal Firing inactivation->neuronal_firing Leads to seizure_suppression Seizure Suppression neuronal_firing->seizure_suppression Results in

Caption: Mechanism of action of hydantoins.

Discussion

While specific data for this compound remains elusive in currently available literature, the comparison with its analogs provides valuable insights. Phenytoin, a cornerstone in epilepsy treatment, possesses a therapeutic index of approximately 5.0. The more substituted 5,5-diphenylhydantoin exhibits a slightly better therapeutic index of 7.9, suggesting that modifications at the 5-position of the hydantoin ring can influence the safety profile. Notably, a derivative of 5-cyclopropyl-5-phenylhydantoin has shown a significantly higher therapeutic index of over 18.9, indicating a promising avenue for developing safer anticonvulsant drugs[1].

The presence of a thiophene ring in this compound introduces a heterocyclic moiety that can alter the compound's pharmacokinetic and pharmacodynamic properties. Thiophene itself has been reported to exhibit neurotoxic effects at high doses, which underscores the importance of empirical testing to determine the therapeutic index of its derivatives.

Future research should focus on the synthesis and rigorous evaluation of this compound and a systematic series of its analogs to populate the data gaps and establish a clear structure-activity and structure-toxicity relationship. Such studies are essential for identifying lead compounds with an optimal balance of potent anticonvulsant activity and minimal neurotoxicity, ultimately leading to the development of safer and more effective treatments for epilepsy.

References

Unveiling Target Engagement: A Comparative Guide for 5-(2-Thienyl)hydantoin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of two prominent methods for validating the cellular target engagement of 5-(2-Thienyl)hydantoin, a molecule of interest for its potential therapeutic applications.

This document will delve into the principles, experimental protocols, and data interpretation of the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive binding assays. By presenting a head-to-head comparison, we aim to equip researchers with the knowledge to select the most appropriate strategy for their specific research goals.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that allows for the detection of a compound's binding to its target protein in a cellular context.[1][2][3][4] The underlying principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's resistance to thermal denaturation.[2][3] This change in thermal stability is then quantified to confirm target engagement.

Experimental Workflow

The CETSA protocol involves treating intact cells with the compound of interest, followed by a heating step to induce protein denaturation. The aggregated proteins are then separated from the soluble fraction, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.[1][3][5]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Quantification a Intact Cells b Treat with this compound or Vehicle Control a->b c Heat Cells at Varying Temperatures b->c d Cell Lysis c->d e Centrifugation to Separate Soluble and Aggregated Proteins d->e f Collect Soluble Fraction e->f g Quantify Target Protein (e.g., Western Blot) f->g

Figure 1. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data for Target X Engagement

To illustrate the data obtained from a CETSA experiment, let's assume a hypothetical target protein, "Target X," for this compound.

Temperature (°C)% Soluble Target X (Vehicle)% Soluble Target X (this compound)
37100100
459598
507592
555085
602065
65540
70<115

Table 1. Representative data from a CETSA experiment demonstrating the thermal stabilization of a hypothetical "Target X" by this compound. The increased percentage of soluble Target X at higher temperatures in the presence of the compound indicates target engagement.

Method 2: Kinobeads Competition Binding Assay

For kinase targets, a powerful alternative for assessing target engagement is the use of kinobeads, which are affinity resins containing immobilized, non-selective kinase inhibitors.[6][7] This chemical proteomics approach allows for the profiling of a compound's interaction with a large number of kinases simultaneously in a competitive binding format.[8][9][10]

Experimental Workflow

In this assay, a cell lysate is incubated with varying concentrations of the test compound, in this case, this compound. The lysate is then exposed to the kinobeads. Kinases that are bound to the free compound in the lysate will not be captured by the beads. The proteins captured by the beads are then identified and quantified using mass spectrometry.[6][8]

cluster_0 Lysate Preparation & Treatment cluster_1 Competitive Binding cluster_2 Enrichment & Digestion cluster_3 Analysis a Cell Lysate b Incubate with Increasing Concentrations of this compound a->b c Add Kinobeads b->c d Incubate to Allow Unbound Kinases to Bind c->d e Wash Beads to Remove Non-specifically Bound Proteins d->e f On-bead Protein Digestion e->f g LC-MS/MS Analysis of Peptides f->g h Quantify Kinase Abundance g->h

Figure 2. Workflow for a Kinobeads-based competitive binding assay.
Hypothetical Data for Kinase Target Engagement

Assuming this compound is a kinase inhibitor, the following table illustrates the type of data generated from a kinobeads experiment.

Kinase TargetIC₅₀ (nM) for this compound
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D120
Kinase E>10,000

Table 2. Hypothetical IC₅₀ values for this compound against a panel of kinases, as determined by a kinobeads assay. Lower IC₅₀ values indicate stronger binding affinity and therefore, more potent target engagement.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.[1][2][3]Competitive binding of the compound against a broad-spectrum inhibitor matrix.[6][8]
Cellular Context Intact, live cells.[4][5]Cell lysate.[8][9]
Target Scope Any protein that can be detected by an antibody or other means.Primarily kinases, but can be adapted for other protein families.[6][7]
Throughput Can be adapted for high-throughput screening.[1][2]Amenable to high-throughput profiling of multiple compounds.[9]
Data Output Thermal shift (ΔTₘ) or isothermal dose-response curves.IC₅₀ values for a large number of kinases.[9]
Primary Advantage Confirms target engagement in a physiological, intact cell environment.[4]Provides a broad selectivity profile against a large panel of targets in a single experiment.[8][10]
Primary Limitation Requires a specific antibody or detection method for the target protein.Performed in a lysate, which does not fully recapitulate the cellular environment.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293) and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

Kinobeads Competition Binding Assay Protocol
  • Cell Lysis:

    • Harvest cultured cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with a range of concentrations of this compound (or DMSO as a control) for 1 hour at 4°C with gentle rotation.

  • Kinobeads Incubation:

    • Add the kinobeads slurry to each lysate-compound mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for the binding of unbound kinases to the beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead digestion of the eluted proteins into peptides (e.g., using trypsin).

    • Desalt and concentrate the peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of peptides corresponding to different kinases in each sample.

    • Calculate IC₅₀ values based on the dose-dependent decrease in kinase binding to the beads.

Conclusion

Both CETSA and Kinobeads-based assays are invaluable tools for confirming the target engagement of novel compounds like this compound in cellular models. The choice between these methods will depend on the specific research question, the nature of the putative target, and the desired throughput. CETSA offers the significant advantage of assessing target binding in a live-cell context, providing strong evidence of target engagement under physiological conditions. In contrast, kinobeads assays provide a comprehensive overview of a compound's selectivity profile against a large family of proteins, which is crucial for understanding potential off-target effects and for lead optimization. For a thorough characterization of this compound's cellular activity, a combination of both approaches would be highly recommended.

References

"reproducibility studies for the synthesis of 5-(2-Thienyl)hydantoin"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential synthetic routes for 5-(2-Thienyl)hydantoin, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific reproducibility studies for this exact molecule, this document outlines and compares established methods for the synthesis of structurally similar 5-arylidene hydantoins. The information is compiled from existing literature to offer a foundational understanding of the available synthetic strategies, their-protocols, and expected outcomes.

Comparison of Synthetic Methods

The primary methods for synthesizing 5-arylidene hydantoins, adaptable for this compound, include the classical Knoevenagel condensation and a more recent sequential sulfonylation/desulfination reaction. Below is a summary of these approaches.

Parameter Method 1: Knoevenagel Condensation Method 2: Sequential Sulfonylation/Desulfination
Starting Materials Hydantoin (or 2-Thiohydantoin), 2-Thiophenecarboxaldehyde5-Benzylthiohydantoin, Arylsulfonyl Chloride
Key Reagents Base catalyst (e.g., ethanolamine, piperidine, sodium acetate)Triethylamine
Solvent Acetic acid, Ethanol, or other suitable organic solventAcetone
Reaction Conditions Typically requires heating/refluxRoom temperature to 30°C
Reported Yields Moderate to excellent for various 5-arylidene hydantoinsModerate to excellent for various 5-arylidene thiohydantoins[1][2]
Advantages Well-established, one-pot reaction, readily available starting materials.Milder reaction conditions.
Disadvantages May require higher temperatures and longer reaction times.A multi-step process starting from a substituted hydantoin.

Experimental Protocols

Method 1: Knoevenagel Condensation of Hydantoin and 2-Thiophenecarboxaldehyde

This protocol is adapted from general procedures for the synthesis of 5-arylidene hydantoins.

Materials:

  • Hydantoin (or 2-Thiohydantoin)

  • 2-Thiophenecarboxaldehyde

  • Ethanolamine (or other base catalyst like piperidine or sodium acetate)

  • Glacial Acetic Acid

Procedure:

  • A mixture of hydantoin (1.0 eq.), 2-thiophenecarboxaldehyde (1.0 eq.), and a catalytic amount of ethanolamine in glacial acetic acid is prepared.

  • The reaction mixture is heated to reflux for a specified period (typically 2-6 hours), with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Method 2: Sequential Sulfonylation/Desulfination (for 5-(2-Thienyl)-2-thiohydantoin)

This method is based on a reported procedure for the synthesis of 5-arylidene thiohydantoins.[1][2]

Materials:

  • 5-Benzylthiohydantoin

  • An appropriate arylsulfonyl chloride (e.g., phenylsulfonyl chloride)

  • Triethylamine

  • Acetone

Procedure:

  • To a solution of 5-benzylthiohydantoin (1.0 eq.) in acetone, add triethylamine (2.0 eq.).

  • To this mixture, add the arylsulfonyl chloride (e.g., phenylsulfonyl chloride) (2.0 eq.) at room temperature.

  • The reaction is stirred at 30°C and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the 5-arylidene thiohydantoin.

Visualizing the Synthetic Workflow

The following diagram illustrates the generalized workflow for comparing synthetic routes to a target molecule like this compound.

G cluster_prep Preparation cluster_synthesis Synthesis & Analysis cluster_comparison Comparison start Define Target: This compound lit_review Literature Review of Synthetic Methods start->lit_review method1 Method 1: Knoevenagel Condensation lit_review->method1 method2 Method 2: Sulfonylation/Desulfination lit_review->method2 analysis Characterization & Yield Determination (NMR, IR, MS, Yield %) method1->analysis method2->analysis data_table Tabulate Quantitative Data (Yield, Purity, Time) analysis->data_table protocol_comp Compare Experimental Protocols (Reagents, Conditions) analysis->protocol_comp conclusion Select Optimal Method data_table->conclusion protocol_comp->conclusion

Caption: Workflow for comparing synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of 5-(2-Thienyl)hydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 5-(2-Thienyl)hydantoin, understanding the appropriate disposal procedures is essential to mitigate risks and adhere to regulatory standards. This guide provides a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Safety and Handling for Disposal

Prior to disposal, it is imperative to handle this compound with the appropriate safety precautions. The following table summarizes key safety information derived from safety data sheets (SDS).

Category Guidance Citations
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. A lab coat and safety glasses are minimum requirements. In case of dust, use an approved/certified respirator.[1][2][3]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Do not eat, drink, or smoke when using this product.[4] Wash skin thoroughly after handling.[4]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1][4]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with soap and plenty of water.[1][4]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][3][4]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[1][2]
Fire Fighting Use water spray, foam, carbon dioxide (CO2), or dry chemical powder.[1]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as hazardous waste and engage a licensed environmental waste management service.

1. Waste Identification and Classification:

  • Initial Assessment: Based on available safety data, this compound should be handled as a hazardous chemical.

  • Regulatory Classification: While a specific EPA waste code is not pre-assigned to this compound, it would likely be classified as a toxic waste (U-List) if it is a discarded commercial chemical product.[1] The final classification should be determined by a qualified environmental health and safety (EHS) professional or the waste disposal vendor, potentially requiring analysis of the waste stream for characteristics such as ignitability, corrosivity, reactivity, and toxicity.[1]

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Container Selection and Labeling:

  • Appropriate Container: Use a chemically resistant, sealable container that is compatible with solid waste.

  • Clear Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

4. Storage of Waste:

  • Secure Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • Ventilation: Ensure the storage area is well-ventilated.[3]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[1]

5. Professional Disposal:

  • Engage a Licensed Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

  • Documentation: Maintain all records of waste disposal as required by local, state, and federal regulations. The disposal vendor will provide a manifest documenting the chain of custody and final disposal.

Important Note: No specific quantitative disposal limits or detailed experimental protocols for the chemical neutralization or degradation of this compound are publicly available. Therefore, professional disposal is the mandatory and safest course of action.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the container full? C->D E Seal Container and Affix Hazardous Waste Label D->E Yes I Continue Collection D->I No F Store in Secure Hazardous Waste Area E->F G Arrange for Pickup by Licensed Disposal Vendor F->G H Retain Disposal Manifest for Records G->H

References

Essential Safety and Operational Guidance for Handling 5-(2-Thienyl)hydantoin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(2-Thienyl)hydantoin was not located. The following guidance is based on the general hazards associated with hydantoin derivatives, such as DMDM Hydantoin and 5,5-Dimethylhydantoin. Researchers should handle this compound with caution and treat it as potentially hazardous.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe laboratory operations and proper disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a conservative approach to personal protection is recommended. The primary hazards associated with similar hydantoin compounds include skin and eye irritation, potential for allergic skin reactions, and in some cases, the release of harmful substances.[1][2][3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety goggles or a face shieldMust meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or explosion.[5]
Hand Protection Chemical-resistant gloves (double gloving recommended)Disposable nitrile gloves provide good baseline protection.[5] For extended contact or handling of concentrated solutions, consider thicker, more resistant gloves. Always inspect gloves for tears or punctures before use.[6]
Body Protection Laboratory coat or chemical-resistant gownA flame-resistant lab coat (e.g., Nomex®) buttoned completely is recommended.[5] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection Use in a well-ventilated area or fume hoodIf engineering controls are insufficient or if the compound is aerosolized, a NIOSH-approved respirator is required.[5][7]
Foot Protection Closed-toe, closed-heel shoesShoes should be made of a non-porous material. Safety footwear is recommended in areas where chemicals are stored and handled.[8]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (if available) and SOPs Review SDS (if available) and SOPs Don PPE Don PPE Review SDS (if available) and SOPs->Don PPE Proceed to handling Work in fume hood Work in fume hood Don PPE->Work in fume hood Weighing and transfer Weighing and transfer Work in fume hood->Weighing and transfer Reaction setup Reaction setup Weighing and transfer->Reaction setup Quench reaction Quench reaction Reaction setup->Quench reaction Segregate waste Segregate waste Quench reaction->Segregate waste Decontaminate work area Decontaminate work area Segregate waste->Decontaminate work area Doff PPE Doff PPE Decontaminate work area->Doff PPE

Caption: A typical experimental workflow for safely handling chemical compounds.

Step-by-Step Handling Protocol:

  • Pre-Experiment Preparation:

    • Review all available safety information and establish a standard operating procedure (SOP).

    • Ensure all necessary PPE is available and in good condition.[7]

    • Prepare and label all necessary equipment and reagents.

  • Handling the Compound:

    • All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[9]

    • When weighing the solid, use a draft shield or perform the task in a powder containment hood.

    • For transfers, use appropriate tools (e.g., spatulas, powder funnels) to minimize dust generation.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination. Outer gloves should be removed first.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect all solid waste, including contaminated weigh boats, paper towels, and gloves. The container should be clearly labeled as "Hazardous Waste" with the chemical name.
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all liquid waste containing this compound. Do not mix with incompatible waste streams. The container should be clearly labeled.
Sharps Waste Puncture-proof sharps containerAny needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Storage cluster_waste_disp Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Arrange for pickup by EH&S Arrange for pickup by EH&S Labeled Solid Waste Container->Arrange for pickup by EH&S Labeled Liquid Waste Container->Arrange for pickup by EH&S Sharps Container->Arrange for pickup by EH&S

Caption: A logical flow for the proper disposal of chemical waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.